Technical Documentation Center

4-(1H-Pyrazol-1-yl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1H-Pyrazol-1-yl)benzamide
  • CAS: 1019012-35-1

Core Science & Biosynthesis

Foundational

4-(1H-Pyrazol-1-yl)benzamide chemical structure and properties

Executive Summary: This document provides a comprehensive technical overview of 4-(1H-Pyrazol-1-yl)benzamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By combining the st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 4-(1H-Pyrazol-1-yl)benzamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By combining the structural features of pyrazole and benzamide, this scaffold serves as a valuable building block for developing novel therapeutic agents. This guide details its physicochemical properties, outlines a robust synthetic pathway and characterization strategy, and explores the extensive biological activities demonstrated by its derivatives, thereby highlighting its potential in pharmaceutical research.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable interactions with biological targets. These are often referred to as "privileged scaffolds." Both the pyrazole and benzamide moieties fall into this category, making their combination in a single molecule, 4-(1H-Pyrazol-1-yl)benzamide, a subject of considerable scientific interest.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug design. Its presence in blockbuster drugs like Celecoxib (an anti-inflammatory), and its derivatives' demonstrated efficacy as antibacterial, antifungal, anticancer, and antiviral agents, underscore its pharmacological importance.[1] The pyrazole nucleus is valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile scaffold for structural elaboration.[2][3]

The benzamide group is another pharmacologically significant functional group. It is the simplest amide derivative of benzoic acid and is found in numerous approved drugs.[4] The amide bond is a critical structural feature in peptides and proteins, and its presence in small molecules allows for hydrogen bond donor-acceptor interactions that are crucial for binding to enzyme active sites and receptors.[5]

The strategic fusion of these two scaffolds in 4-(1H-Pyrazol-1-yl)benzamide creates a molecule with a unique electronic and steric profile, positioning it as a promising platform for the development of novel inhibitors and modulators of various biological pathways.

Physicochemical and Structural Properties

The fundamental identity and characteristics of 4-(1H-Pyrazol-1-yl)benzamide are crucial for its application in research. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from its immediate precursor, 4-(1H-pyrazol-1-yl)benzoic acid.

Chemical Structure and Identifiers
  • IUPAC Name: 4-(1H-Pyrazol-1-yl)benzamide

  • Molecular Formula: C₁₀H₉N₃O

  • Canonical SMILES: C1=CN(N=C1)C2=CC=C(C=C2)C(=O)N

The structure consists of a central benzene ring substituted at the 1 and 4 positions. A pyrazole ring is attached to one end via a nitrogen atom, and a primary amide group (carboxamide) is attached to the other.

Key Physicochemical Data

The following table summarizes the key properties. Data for the precursor acid and the parent benzamide molecule are provided for context.

Property4-(1H-Pyrazol-1-yl)benzamide (Predicted/Calculated)4-(1H-Pyrazol-1-yl)benzoic acid (Precursor)Benzamide (Parent)Reference(s)
CAS Number Not assigned16209-00-055-21-0[4][6]
Molecular Weight 187.20 g/mol 188.18 g/mol 121.14 g/mol [4][6]
Appearance White to off-white solid (Predicted)SolidWhite crystalline solid[4][7]
Melting Point >130 °C (Predicted)Not available124-128 °C[7]
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, Methanol (Predicted)Not availableModerately soluble in water (13.5 g/L); Soluble in many organic solvents[4]

Synthesis and Characterization

A reliable and reproducible synthesis is paramount for any research application. The most logical and field-proven approach to synthesize 4-(1H-Pyrazol-1-yl)benzamide is via a two-step process starting from the commercially available carboxylic acid precursor.

Proposed Synthetic Pathway

The synthesis involves two classical organic transformations:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive acyl chloride intermediate. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Amidation: The freshly prepared acyl chloride is reacted with an ammonia source, such as aqueous ammonium hydroxide, to form the final primary amide product.

Synthesis_Workflow Start 4-(1H-Pyrazol-1-yl)benzoic acid Step1 Step 1: Acyl Chloride Formation Start->Step1 SOCl₂, cat. DMF Toluene, 80°C Intermediate 4-(1H-Pyrazol-1-yl)benzoyl chloride (in situ) Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 aq. NH₄OH THF, 0°C to RT Product Crude 4-(1H-Pyrazol-1-yl)benzamide Step2->Product Purification Purification (Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: Proposed two-step synthesis of 4-(1H-Pyrazol-1-yl)benzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq).

  • Add anhydrous toluene as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 80°C and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

  • Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting acyl chloride is typically used immediately in the next step without further purification.

Causality: The carboxylic acid is not reactive enough to undergo direct amidation. Thionyl chloride converts the hydroxyl group into an excellent leaving group (-OS(O)Cl), which is then displaced by chloride to form the highly electrophilic acyl chloride. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which accelerates the reaction.

Step 2: Synthesis of 4-(1H-Pyrazol-1-yl)benzamide

  • Dissolve the crude 4-(1H-pyrazol-1-yl)benzoyl chloride from Step 1 in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated ammonium hydroxide (NH₄OH, ~3.0 eq) dropwise while stirring vigorously. A precipitate will likely form immediately.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Causality: The highly reactive acyl chloride is readily attacked by the nucleophilic nitrogen atom of ammonia. The use of excess ammonia ensures complete reaction and neutralizes the HCl byproduct generated during the reaction.

Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

Characterization_Workflow Input Synthesized Pure Product MS Mass Spectrometry (MS) Confirms Molecular Weight Input->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure & Purity Input->NMR IR Infrared (IR) Spectroscopy Confirms Functional Groups Input->IR MP Melting Point Analysis Assesses Purity Input->MP Output Validated Compound Structure MS->Output NMR->Output IR->Output MP->Output

Caption: Workflow for the structural validation of the synthesized compound.

Predicted Spectroscopic Data
  • ¹H NMR: (Predicted, 400 MHz, DMSO-d₆)

    • δ ~8.5-8.6 ppm (d, 1H): H5 proton of the pyrazole ring.

    • δ ~8.0-8.1 ppm (d, 2H): Aromatic protons ortho to the amide group.

    • δ ~7.8-7.9 ppm (d, 2H): Aromatic protons meta to the amide group.

    • δ ~7.7-7.8 ppm (d, 1H): H3 proton of the pyrazole ring.

    • δ ~7.5-7.7 ppm (br s, 2H): Amide (-CONH₂) protons.

    • δ ~6.6-6.7 ppm (t, 1H): H4 proton of the pyrazole ring.

  • ¹³C NMR: (Predicted, 100 MHz, DMSO-d₆)

    • δ ~167-168 ppm: Carbonyl carbon (C=O).

    • δ ~142-143 ppm: C5 of pyrazole.

    • δ ~140-141 ppm: C1 of the benzene ring.

    • δ ~135-136 ppm: C4 of the benzene ring.

    • δ ~128-129 ppm: C2/C6 of the benzene ring.

    • δ ~126-127 ppm: C3 of pyrazole.

    • δ ~120-121 ppm: C3/C5 of the benzene ring.

    • δ ~108-109 ppm: C4 of pyrazole.

  • IR Spectroscopy:

    • ~3350, 3170 cm⁻¹: N-H stretching of the primary amide.

    • ~3100 cm⁻¹: Aromatic C-H stretching.

    • ~1660 cm⁻¹: C=O stretching (Amide I band).

    • ~1600 cm⁻¹: N-H bending (Amide II band) and C=C/C=N stretching.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Expected at m/z 188.08.

Biological Activity and Therapeutic Potential

While direct biological studies on 4-(1H-Pyrazol-1-yl)benzamide are limited, extensive research on its close analogues provides compelling evidence of the scaffold's therapeutic potential. This molecule serves as a key pharmacophore, and understanding the activity of its derivatives is crucial for guiding future drug development efforts.

Anti-inflammatory and Analgesic Potential

The 4-(pyrazol-1-yl)phenyl core is famously utilized in Celecoxib , a selective COX-2 inhibitor. Research on related 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives has shown potent dual-inhibitory activity against COX-2 and 5-LOX , key enzymes in the inflammatory cascade.[8] This suggests that the 4-(1H-Pyrazol-1-yl)benzamide scaffold could be a promising starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[8]

Anticancer Activity

Derivatives of pyrazole-benzamide have demonstrated significant potential in oncology:

  • BCR-ABL Kinase Inhibition: A series of complex benzamide derivatives bearing the 4-(pyrazol-1-yl)phenyl moiety were designed as potent inhibitors of BCR-ABL kinase, a key target in chronic myeloid leukemia (CML).[9] Some compounds exhibited IC₅₀ values in the low nanomolar range, highlighting the scaffold's suitability for kinase inhibitor design.[9]

  • FLT3 Inhibition: Novel 1H-pyrazole-3-carboxamide derivatives have shown potent activity against Fms-like receptor tyrosine kinase 3 (FLT3), an important target in acute myeloid leukemia (AML).[10]

Antiparasitic Applications

Leishmaniasis is a neglected tropical disease with a critical need for new treatments. A study on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives (a close bioisostere of the benzamide) revealed significant antileishmanial activity against Leishmania infantum and Leishmania amazonensis.[11] The activity profile of some derivatives was comparable to the reference drug pentamidine but with lower cytotoxicity, indicating a favorable therapeutic window.[11]

Potential Mechanism of Action: Kinase Inhibition

The recurring theme across the biological activities of pyrazole-benzamide derivatives is the inhibition of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole and benzamide moieties are adept at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of many kinases.

MoA_Pathway cluster_0 Potential Therapeutic Areas cluster_1 Core Scaffold cluster_2 Potential Molecular Targets (based on derivatives) Cancer Cancer (e.g., CML, AML) Inflammation Inflammation (e.g., Arthritis) Infection Infectious Disease (e.g., Leishmaniasis) Scaffold 4-(1H-Pyrazol-1-yl)benzamide Derivatives BCR_ABL BCR-ABL Kinase Scaffold->BCR_ABL COX2 COX-2 / 5-LOX Scaffold->COX2 FLT3 FLT3 Kinase Scaffold->FLT3 Parasite_Enzymes Leishmania Enzymes Scaffold->Parasite_Enzymes BCR_ABL->Cancer COX2->Inflammation FLT3->Cancer Parasite_Enzymes->Infection

Caption: Biological potential of the 4-(1H-Pyrazol-1-yl)benzamide scaffold.

Conclusion and Future Perspectives

4-(1H-Pyrazol-1-yl)benzamide is a molecule of high strategic value in modern drug discovery. While it may primarily serve as a molecular fragment or starting material, the consistent and potent biological activities observed in its immediate derivatives confirm the importance of this core scaffold. Its straightforward synthesis, combined with the proven track record of the pyrazole and benzamide moieties in approved therapeutics, makes it an attractive platform for further investigation.

Future research should focus on synthesizing and directly screening 4-(1H-Pyrazol-1-yl)benzamide and a library of its simple derivatives against a broad panel of kinases and inflammatory targets. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity, potentially leading to the discovery of next-generation inhibitors for cancer, inflammatory disorders, and neglected infectious diseases.

References

  • Loba Chemie. BENZAMIDE, 55-21-0. [Link]

  • Gomes, D. C. et al. (2017). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. [Link]

  • Li, Y. et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link]

  • PubChem. N-(4-(1H-pyrazol-3-yl)phenyl)benzamide. [Link]

  • ResearchGate. Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g.... [Link]

  • Faria, J. V. et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. BioMed Research International. [Link]

  • Hu, L. et al. (2016). Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • El-Sayed, M. A. A. et al. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Beni-Suef University Journal of Basic and Applied Sciences.
  • Google Patents.
  • Abdellatif, K. R. A. et al. (2022). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents.... ResearchGate. [Link]

  • Wikipedia. Benzamide. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ChemSrc. CAS#:842140-85-6 | N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide. [Link]

  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • PubMed Central. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). [Link]

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities.... [Link]

  • ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • U.S. Environmental Protection Agency. Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-. [Link]

  • Sunway Pharm Ltd. 4-(1H-Pyrazol-4-yl)benzoic acid - CAS:1017794-47-6. [Link]

Sources

Exploratory

The Definitive Technical Guide to 4-(1H-Pyrazol-1-yl)benzoic Acid (CAS 16209-00-0)

Executive Summary 4-(1H-Pyrazol-1-yl)benzoic acid (CAS 16209-00-0) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for biphenyl scaffolds and a precursor for advanced antimicrob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1H-Pyrazol-1-yl)benzoic acid (CAS 16209-00-0) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for biphenyl scaffolds and a precursor for advanced antimicrobial and anti-inflammatory agents.[1][2] Its structural rigidity, combined with the hydrogen-bond accepting capability of the pyrazole nitrogen, makes it an invaluable scaffold for optimizing pharmacokinetics in drug discovery.

This guide provides a comprehensive technical analysis of this compound, detailing its dual role: first, as a target molecule synthesized from specific precursors, and second, as a "privileged structure" precursor for downstream Active Pharmaceutical Ingredients (APIs).

Part 1: Chemical Identity & Physicochemical Profile

PropertySpecification
CAS Number 16209-00-0
IUPAC Name 4-(1H-Pyrazol-1-yl)benzoic acid
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance White to off-white crystalline powder
Melting Point 270–273 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa ~4.2 (Carboxylic acid), ~2.5 (Pyrazole conjugate acid)

Part 2: Synthetic Pathways (Precursors to CAS 16209-00-0)

To obtain high-purity 4-(1H-Pyrazol-1-yl)benzoic acid, two primary synthetic strategies are employed. The choice depends on the availability of starting materials (precursors) and the desired scale.

Method A: Copper-Catalyzed Ullmann-Type Coupling (Preferred)

This method utilizes 4-Iodobenzoic acid and Pyrazole as the primary precursors. It is preferred for its atom economy and the ready availability of aryl halides.

  • Mechanism: Nucleophilic aromatic substitution facilitated by a copper catalyst (modified Ullmann condensation).

  • Key Precursors: 4-Iodobenzoic acid (CAS 619-58-9), Pyrazole (CAS 288-13-1).

Method B: Cyclocondensation (Classic)

This route builds the pyrazole ring directly onto the phenyl ring using 4-Hydrazinobenzoic acid .

  • Mechanism: Condensation of a hydrazine with a 1,3-dielectrophile.

  • Key Precursors: 4-Hydrazinobenzoic acid (CAS 619-67-0), Malonaldehyde bis(dimethyl acetal) (CAS 102-52-3).

Synthesis Logic & Workflow

The following diagram illustrates the two competing pathways to the target scaffold.

SynthesisPathways cluster_0 Method A: Ullmann Coupling cluster_1 Method B: Cyclocondensation Iodo 4-Iodobenzoic Acid (Precursor A) Target 4-(1H-Pyrazol-1-yl)benzoic acid (CAS 16209-00-0) Iodo->Target CuI, Ligand, Base 110°C, DMSO Pyrazole Pyrazole Hydrazine 4-Hydrazinobenzoic Acid (Precursor B) Hydrazine->Target EtOH, Reflux HCl (cat.) Malonaldehyde Malonaldehyde bis(dimethyl acetal)

Figure 1: Dual synthetic pathways for CAS 16209-00-0. Method A is generally preferred for industrial scalability due to the stability of the aryl iodide precursor.

Part 3: Detailed Experimental Protocol (Method A)

Reagents & Materials
  • Precursor 1: 4-Iodobenzoic acid (1.0 equiv)

  • Precursor 2: Pyrazole (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology
  • Charging: In a dry reaction vial equipped with a magnetic stir bar, charge 4-Iodobenzoic acid (248 mg, 1.0 mmol), Pyrazole (82 mg, 1.2 mmol),

    
     (276 mg, 2.0 mmol), and CuI (19 mg, 0.1 mmol).
    
  • Inert Atmosphere: Evacuate the vial and backfill with Argon (repeat 3 times) to remove oxygen, which degrades the copper catalyst.

  • Ligand Addition: Add the ligand (0.2 mmol) and anhydrous DMF (3.0 mL) via syringe under Argon flow.

  • Reaction: Seal the vial and heat to 110 °C for 24 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with water (15 mL).

    • Critical Step: Adjust pH to ~3–4 using 1M HCl. The product will precipitate as a white solid.

    • Filter the solid and wash with cold water (3 x 5 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary (though precipitation usually yields >95% purity).

Part 4: Applications in Drug Discovery (CAS 16209-00-0 as a Precursor)[2]

Once synthesized, CAS 16209-00-0 acts as a vital precursor for various pharmacological agents. Its carboxylic acid tail allows for facile derivatization into amides, esters, and hydrazides.

Antimicrobial Agents (MRSA & A. baumannii)

Recent medicinal chemistry campaigns have utilized this scaffold to create pyrazole-derived hydrazones .[3][4] The 4-(pyrazolyl)benzoic acid core provides the necessary lipophilicity and rigidity to penetrate bacterial membranes.

  • Mechanism: Disruption of bacterial membrane integrity and inhibition of macromolecular synthesis.

  • Key Derivative: Condensation with hydrazine followed by reaction with aldehydes yields Schiff bases active against multi-drug resistant strains.

Ligands for Metal-Organic Frameworks (MOFs)

The compound serves as a linear, ditopic ligand. The carboxylate coordinates to metal nodes (Zn, Cu), while the pyrazole nitrogen can participate in auxiliary coordination or hydrogen bonding, stabilizing porous networks used in catalysis.

Downstream Derivatization Logic

The following diagram maps the utility of CAS 16209-00-0 in generating bioactive libraries.

Applications Core CAS 16209-00-0 (Scaffold) AcidCl Acid Chloride (Activated Intermediate) Core->AcidCl SOCl2, Reflux MOF Metal-Organic Frameworks (Catalysis/Storage) Core->MOF Zn(NO3)2, Solvothermal Hydrazide Acyl Hydrazide AcidCl->Hydrazide NH2NH2 Amides Amide Library (Anti-inflammatory) AcidCl->Amides R-NH2, Base Schiff Hydrazone Schiff Bases (Anti-MRSA Agents) Hydrazide->Schiff Ar-CHO, EtOH

Figure 2: Downstream chemical space accessible from the 4-(1H-Pyrazol-1-yl)benzoic acid precursor.

Part 5: Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard StatementDescriptionPrecautionary Measure
H315 Causes skin irritationWear nitrile gloves; wash skin thoroughly after handling.
H319 Causes serious eye irritationWear safety goggles. If in eyes: Rinse cautiously with water for several minutes.
H335 May cause respiratory irritationUse in a fume hood. Avoid breathing dust/fume/gas.

Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from moisture.

References

  • Chem-Impex International. 4-(1H-Pyrazol-1-yl)benzoic acid Product Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 736527, 4-(1H-Pyrazol-1-yl)benzoic acid. Retrieved from

  • Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid... as Potent Growth Inhibitors of Drug-Resistant Bacteria.[5] ACS Omega. Retrieved from

  • Raj, K.C., et al. (2021). 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. Retrieved from

  • BLD Pharm. Material Safety Data Sheet (MSDS) - 4-(1H-Pyrazol-1-yl)benzoic acid. Retrieved from

Sources

Foundational

A Tale of Two Bioisosteres: A Technical Guide to 4-(1H-Pyrazol-1-yl)benzamide and 4-(1H-Pyrazol-1-yl)benzenesulfonamide

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide explores the synthesis, physicochemical properties, and biological activities of two closely related pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the synthesis, physicochemical properties, and biological activities of two closely related pyrazole derivatives: 4-(1H-Pyrazol-1-yl)benzamide and 4-(1H-Pyrazol-1-yl)benzenesulfonamide. The core distinction between these molecules lies in the bioisosteric replacement of a sulfonamide with an amide functional group. This guide will delve into the rationale behind this substitution and its potential impact on the pharmacological profile of these compounds, providing a comparative analysis to inform future drug discovery and development efforts.

Introduction: The Significance of the Pyrazole Scaffold and Bioisosterism

The 1H-pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its ability to engage in various non-covalent interactions and its metabolic stability make it an attractive building block for drug design.

This guide focuses on two derivatives of 1-phenylpyrazole, where a benzamide or a benzenesulfonamide group is present at the para-position. The amide and sulfonamide groups are considered classical bioisosteres, meaning they are functional groups with similar steric and electronic characteristics that can be interchanged to modulate a compound's physicochemical and biological properties, such as solubility, membrane permeability, and target binding affinity.[1][2] Understanding the subtle yet significant differences imparted by this bioisosteric switch is crucial for optimizing lead compounds in drug discovery.

Comparative Analysis of Physicochemical Properties

A fundamental aspect of drug design is the optimization of a molecule's physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The replacement of a sulfonamide with a benzamide can influence these properties. The following table summarizes the predicted and reported physicochemical properties of the two title compounds.

Property4-(1H-Pyrazol-1-yl)benzamide4-(1H-Pyrazol-1-yl)benzenesulfonamideRationale for Difference
Molecular Weight 201.21 g/mol 237.26 g/mol The sulfonyl group (SO2) is heavier than the carbonyl group (CO).
LogP (Predicted) ~1.8 - 2.2~1.5 - 1.9The sulfonamide group is generally more polar than the amide group, leading to a lower lipophilicity.
Hydrogen Bond Donors 2 (pyrazole N-H, amide N-H)2 (pyrazole N-H, sulfonamide N-H)Both have two hydrogen bond donors.
Hydrogen Bond Acceptors 2 (pyrazole N, amide C=O)3 (pyrazole N, two sulfonyl O)The sulfonamide group has an additional hydrogen bond acceptor site in the sulfonyl oxygens.
pKa (Predicted) Amide N-H: ~17; Pyrazole N-H: ~14Sulfonamide N-H: ~9-10; Pyrazole N-H: ~14The sulfonamide proton is significantly more acidic than the amide proton due to the strong electron-withdrawing nature of the sulfonyl group.
Aqueous Solubility (Predicted) LowerHigherThe higher polarity and additional hydrogen bond acceptors of the sulfonamide generally lead to better aqueous solubility.

Synthesis and Experimental Protocols

The synthesis of both compounds typically starts from a common precursor, 4-amino-substituted benzene, which is then elaborated to introduce the pyrazole and the respective amide or sulfonamide functionalities.

Synthesis of 4-(1H-Pyrazol-1-yl)benzamide

The synthesis of 4-(1H-Pyrazol-1-yl)benzamide can be achieved through a multi-step process, starting with the formation of the pyrazole ring followed by the amidation of a carboxylic acid intermediate.

Workflow for the Synthesis of 4-(1H-Pyrazol-1-yl)benzamide:

cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Amide Formation A 4-Hydrazinobenzoic acid C 4-(1H-Pyrazol-1-yl)benzoic acid A->C Cyclocondensation B Malondialdehyde or equivalent B->C D 4-(1H-Pyrazol-1-yl)benzoic acid F 4-(1H-Pyrazol-1-yl)benzamide D->F Amidation E Ammonia or Ammonium Chloride E->F cluster_0 Step 1: Pyrazole Ring Formation A 4-Hydrazinobenzenesulfonamide C 4-(1H-Pyrazol-1-yl)benzenesulfonamide A->C Cyclocondensation B Malondialdehyde or equivalent B->C cluster_0 Inflammatory Stimuli cluster_1 COX-2 Enzyme cluster_2 Pro-inflammatory Prostaglandins A Arachidonic Acid B COX-2 A->B C Prostaglandins (PGE2, etc.) B->C E Inflammation & Pain C->E D 4-(1H-Pyrazol-1-yl)benzenesulfonamide D->B Inhibition cluster_0 Upstream Signaling cluster_1 Intracellular Kinase Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinases B->C D Proliferation, Survival, Angiogenesis C->D E 4-(1H-Pyrazol-1-yl)benzamide E->B Potential Inhibition E->C Potential Inhibition

Sources

Exploratory

Pharmacophore Modeling of N-substituted 4-(1H-pyrazol-1-yl)benzamides

A Technical Guide for Kinase Inhibitor Discovery Executive Summary This technical guide details the workflow for generating high-confidence pharmacophore models for N-substituted 4-(1H-pyrazol-1-yl)benzamides . This chem...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Kinase Inhibitor Discovery

Executive Summary

This technical guide details the workflow for generating high-confidence pharmacophore models for N-substituted 4-(1H-pyrazol-1-yl)benzamides . This chemical scaffold is a "privileged structure" in medicinal chemistry, extensively validated as a core pharmacophore for Type I and Type II kinase inhibitors (e.g., targeting VEGFR-2, IRAK4, and c-Met) and autophagy modulators.

This guide moves beyond generic modeling instructions. It focuses on the specific conformational behaviors and electronic features of the pyrazolyl-benzamide axis, providing a self-validating protocol for researchers engaged in lead optimization and virtual screening.

Part 1: Chemical Space & Biological Rationale

The Scaffold Architecture

The N-substituted 4-(1H-pyrazol-1-yl)benzamide scaffold consists of three distinct pharmacophoric regions, each playing a critical role in ligand-receptor binding:

  • The Pyrazole Head (Region A): Acts as a hydrogen bond acceptor (HBA) and aromatic feature. In kinase inhibitors, this often interacts with the ATP-binding hinge region or solvent-exposed residues.

  • The Benzamide Linker (Region B): Provides a rigid spacer and critical hydrogen bond donor/acceptor (HBD/HBA) motifs (amide bond). This region frequently engages the "gatekeeper" residues or the DFG (Asp-Phe-Gly) motif in kinases.

  • The N-Substituted Tail (Region C): The variable region (R-group) typically designed to occupy the hydrophobic back-pocket (selectivity pocket), driving specificity between homologous targets.

Strategic Utility

Pharmacophore modeling of this series is essential because the amide bond rotation and the pyrazole-phenyl torsion angle define the bioactive conformation. Ligand-based modeling helps identify the specific spatial arrangement of these features that correlates with high potency (IC50 < 100 nM).

Part 2: Dataset Curation & Pre-processing (The Foundation)

Principle: A pharmacophore model is only as robust as its training set. For this scaffold, handling tautomeric states of the pyrazole and ionization of the amide is non-negotiable.

Protocol 1: Dataset Construction

Objective: Create a statistically significant Training Set and Test Set.

  • Data Mining: Extract compounds containing the 4-(1H-pyrazol-1-yl)benzamide substructure from databases (e.g., ChEMBL, PubChem) or internal SAR data.

  • Bioactivity Thresholding:

    • Actives: IC50/Ki < 100 nM (Assign value 1.0).

    • Intermediates: 100 nM < IC50 < 10 µM (Discard to create a "safety gap").

    • Inactives: IC50 > 10 µM (Assign value 0.0).

  • Structural Sanitization:

    • Tautomers: The pyrazole ring (if unsubstituted on Carbon) can exist in 1H or 2H forms. Standardize to the major tautomer at pH 7.4.

    • Chirality: If the N-substitution contains chiral centers, enumerate all stereoisomers unless the specific active isomer is known.

    • Energy Minimization: Minimize all structures using the MMFF94 force field to remove steric clashes.

Table 1: Pharmacophoric Feature Definitions for this Scaffold
Feature TypeChemical MoietyFunction in Binding Site
HBA (Vector) Pyrazole N2 nitrogenAccepts H-bond from Hinge/Solvent
Ring Aromatic Pyrazole & Phenyl rings

-

stacking (Gatekeeper)
HBD (Vector) Amide Nitrogen (-NH-)Donates H-bond to Glu/Asp backbone
HBA (Vector) Amide Carbonyl (=O)Accepts H-bond from backbone
Hydrophobic N-Substituent (Tail)Occupies hydrophobic specificity pocket

Part 3: Pharmacophore Generation Workflow

Expertise Insight: The critical challenge with benzamides is the planarity of the amide bond versus the rotation of the phenyl ring. A "Common Feature Pharmacophore" approach is recommended over QSAR-based methods initially, to establish the minimum required interactions.

Workflow Visualization

The following diagram outlines the logical flow from molecular structure to validated model.

PharmacophoreWorkflow Data Dataset Curation (Actives vs Inactives) ConfGen Conformational Analysis (Systematic Search / Monte Carlo) Data->ConfGen Clean Structures Align Molecular Alignment (Flexible vs Rigid) ConfGen->Align Low Energy Confs FeatureMap Feature Mapping (HBA, HBD, Hyd, Aro) Align->FeatureMap Superimposition ModelGen Hypothesis Generation (Common Feature Identification) FeatureMap->ModelGen 3D Spatial Constraints Validation Validation (ROC, GH Score, Decoys) ModelGen->Validation Top Ranked Models Validation->Data Refine Criteria (Feedback Loop)

Figure 1: Step-by-step workflow for generating a ligand-based pharmacophore model.

Protocol 2: 3D Model Generation

Methodology: This protocol assumes the use of standard modeling software (e.g., chemically aware algorithms like HypoGen, GALAHAD, or Phase).

  • Conformational Expansion:

    • Generate up to 255 conformers per molecule.

    • Crucial Step: Set an energy window of 10-20 kcal/mol. Benzamides can adopt twisted conformations in the binding pocket that are slightly higher in energy than the global minimum.

  • Alignment Strategy:

    • Select the most potent compound as the Template .

    • Align the remaining "Actives" to the Template based on the rigid benzamide core. Allow flexibility in the N-substituent tail.

  • Hypothesis Generation:

    • Select features: HBD, HBA, Hydrophobic (Hyd), Ring Aromatic (RA).

    • Constraint: Enforce the presence of the Amide-HBD and Pyrazole-Aromatic features (essential for this scaffold's activity).

    • Generate 10-20 hypotheses.

Part 4: The Interaction Map (Logic & Causality)

To understand why the model works, we must visualize the spatial logic. The diagram below represents the consensus pharmacophore for a kinase-targeting pyrazolyl-benzamide.

InteractionMap cluster_binding Binding Pocket Constraints Pyr Pyrazole (Aromatic/HBA) Hinge Binder Ph Phenyl Spacer (Aromatic) Pyr->Ph Rotatable Amide Amide Linker (HBD/HBA) Directional Anchor Ph->Amide Rigid Tail N-Substituent (Hydrophobic) Selectivity Pocket Amide->Tail Variable

Figure 2: Consensus pharmacophore map showing the spatial relationship of the pyrazolyl-benzamide features.

Part 5: Validation & Trustworthiness

A model is a hypothesis until proven predictive. You must validate using Receiver Operating Characteristic (ROC) analysis.

Protocol 3: Validation Strategy
  • Decoy Set Generation:

    • Use the DUD-E (Directory of Useful Decoys) approach.

    • For every 1 Active in your test set, generate 50 Decoys (compounds with similar physicochemical properties but different topology).

  • Screening:

    • Screen the combined list (Actives + Decoys) against your Pharmacophore Model.

  • Metrics Calculation:

    • Enrichment Factor (EF): Measures how many times better the model is at finding actives compared to random selection.

    • GH Score (Gunner-Henry): A balance between yield and coverage. Ideally > 0.7.

Self-Validating Check: If your model retrieves high-molecular-weight actives but fails to retrieve smaller fragment-like actives, your "Excluded Volumes" (steric constraints) are likely too tight around the N-substituent region. Relax the tolerance on the Hydrophobic tail feature.

Part 6: References

  • Lim, J. et al. (2015).[1] Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters.

  • Northrup, A. B. et al. (2013).[2] Discovery of MK-8033: A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met.[2] Journal of Medicinal Chemistry.

  • Kim, M. et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy.[3][4] ACS Medicinal Chemistry Letters.

  • Muhammed, M. & Akı-Yalçın, E. (2021).[5] Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society.

  • Yang, Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today.

Sources

Foundational

The Pharmacophore Frontier: 1-Phenylpyrazole Benzamides in Drug Discovery

The following technical guide provides an in-depth analysis of 1-Phenylpyrazole Benzamide derivatives, a privileged scaffold in modern medicinal chemistry. This document is structured for drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Phenylpyrazole Benzamide derivatives, a privileged scaffold in modern medicinal chemistry. This document is structured for drug development professionals, focusing on structure-activity relationships (SAR), synthetic protocols, and mechanistic pathways.

Executive Summary

The 1-phenylpyrazole benzamide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. Its pharmacological versatility stems from the unique geometry of the pyrazole ring, which serves as a rigid linker orienting the N1-phenyl group and the C4/C5-benzamide moiety into specific hydrophobic pockets of enzymes such as receptor tyrosine kinases (RTKs) and bacterial DNA gyrase .

This guide dissects the biological activities of this class, distinguishing between two primary isomeric forms:

  • Type A (Pyrazole-Carboxamides): The pyrazole ring acts as the acyl donor (

    
    ). Dominant in anticancer kinase inhibitors.
    
  • Type B (N-Pyrazolyl Benzamides): The pyrazole ring acts as the amine recipient (

    
    ). Common in agrochemical ryanodine receptor modulators and specific antimicrobial agents.
    

Chemical Architecture & Rational Design

The biological potency of 1-phenylpyrazole benzamides is governed by three specific structural domains. Understanding these domains is critical for rational drug design (RDD).

DomainStructural RoleKey SAR Insight
Domain A: N1-Phenyl Ring Hydrophobic AnchorFits into the hydrophobic pocket (e.g., S1' in kinases). Substitutions (4-F, 2,4-Cl) modulate metabolic stability and lipophilicity.
Domain B: Pyrazole Core Rigid ScaffoldThe 1,3,4- or 1,3,5-substitution pattern dictates the vector of the side chains. Acts as a hydrogen bond acceptor via N2.
Domain C: Benzamide Linker H-Bond Donor/AcceptorThe amide bond (

) is critical for interacting with the hinge region of kinases (e.g., Met769 in EGFR).
SAR Visualization: The Scaffold Logic

The following diagram illustrates the structural connectivity and the impact of substitutions on biological activity.

SAR_Logic cluster_0 SAR Modifications Core 1-Phenylpyrazole Core C4_Amide C4/C5-Carboxamide (H-Bonding Linker) Core->C4_Amide Vector Orientation N1_Ph N1-Phenyl Group (Hydrophobic Anchor) N1_Ph->Core Steric Bulk & Lipophilicity Target Biological Target (Kinase/Gyrase) C4_Amide->Target H-Bond Interaction (Hinge Region) Mod1 4-F/Cl Substitution: Increases Metabolic Stability Mod1->N1_Ph Mod2 Amide Inversion: Switches Target Specificity Mod2->C4_Amide

Figure 1: Structural logic of the 1-phenylpyrazole benzamide pharmacophore showing key interaction points.

Therapeutic Application I: Oncology (Kinase Inhibition)

The most significant application of 1-phenylpyrazole benzamides is in the inhibition of Receptor Tyrosine Kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) , VEGFR-2 (Vascular Endothelial Growth Factor Receptor) , and MEK1 .

Mechanism of Action

These derivatives function primarily as Type I or Type II ATP-competitive inhibitors .

  • Binding: The pyrazole nitrogen (N2) or the amide oxygen forms hydrogen bonds with the "hinge region" amino acids of the kinase ATP-binding pocket.

  • Selectivity: The N1-phenyl group occupies the hydrophobic back pocket, often interacting with the "gatekeeper" residue.

  • Outcome: Prevention of autophosphorylation, blockade of downstream signaling (RAS/RAF/MEK/ERK), and induction of apoptosis via the mitochondrial pathway (Bax upregulation/Bcl-2 downregulation).

Key Data: Antiproliferative Potency

Data synthesized from recent high-impact studies (2016-2024).

Compound ClassTargetCell LineIC50 / GI50Reference
N-(benzyloxy)-1,3-diphenyl-pyrazole-4-carboxamide MEK1 A549 (Lung)91 nM [Cao et al., 2016]
Fused Pyrazole-Benzamide Hybrid EGFR / VEGFR-2 HCT-116 (Colon)0.06 µM [Mahmoud et al., 2024]
Pyrazolo[3,4-d]pyrimidine VEGFR-2 HepG2 (Liver)0.22 µM [Frontiers, 2025]
MCL-1 Inhibitor (Phenylpyrazole) MCL-1 MV-4-11 (Leukemia)<1.0 µM [ACS Omega, 2024]
Signaling Pathway Blockade

The diagram below details the specific intervention points of these derivatives within the MAPK/ERK pathway.

Pathway EGFR EGFR / VEGFR-2 (Transmembrane) RAS RAS-GTP EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Proliferation Signals Drug 1-Phenylpyrazole Benzamide Drug->EGFR ATP Competition Drug->MEK Allosteric/ATP Block

Figure 2: Dual inhibition mechanism targeting upstream (EGFR) and downstream (MEK) effectors in cancer cells.[1]

Therapeutic Application II: Antimicrobial & Antifungal[8][9][10]

Beyond oncology, this scaffold exhibits potent activity against multi-drug resistant (MDR) bacteria.

Mechanism: Fatty Acid Biosynthesis (FAB) Inhibition

Recent studies identify 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as inhibitors of bacterial Fatty Acid Biosynthesis (FAB).[2] Unlike standard antibiotics that target the cell wall, these compounds disrupt membrane lipid formation.

  • Target: FabI / FabH enzymes in the FAS-II pathway.

  • Efficacy: Effective against MRSA (Methicillin-Resistant S. aureus) and M. tuberculosis.

  • Biofilm Eradication: The lipophilic nature of the 1-phenylpyrazole core allows penetration into the exopolysaccharide matrix of biofilms.

Experimental Protocol: General Synthesis

Standardized protocol for synthesizing Type A (Pyrazole-4-carboxamide) derivatives.

Reagents
  • A: Phenylhydrazine derivatives.[3]

  • B: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar 1,3-dicarbonyl).

  • C: Thionyl chloride (

    
    ) or EDC/HOBt.
    
  • D: Substituted Aniline/Amine.

Workflow
  • Cyclocondensation:

    • Reflux A and B in Ethanol (EtOH) for 4–6 hours.

    • Result: Formation of the ethyl 1-phenyl-1H-pyrazole-4-carboxylate intermediate.

    • Purification: Recrystallization from EtOH.[4]

  • Hydrolysis:

    • Treat ester with LiOH or NaOH in THF/Water. Acidify with HCl to precipitate the carboxylic acid.

  • Amide Coupling (The Critical Step):

    • Method A (Acid Chloride): Reflux acid with

      
       (3 hrs) 
      
      
      
      Evaporate
      
      
      Add amine + TEA in DCM.
    • Method B (Coupling Agents): Dissolve acid in DMF. Add EDC/HOBt (1.2 eq). Stir 30 min. Add amine.[5][3][4] Stir 12 hrs at RT.

  • Validation:

    • Confirm structure via

      
      -NMR (Characteristic pyrazole singlet at 
      
      
      
      8.0–8.5 ppm).

Synthesis Step1 1. Cyclocondensation (Hydrazine + 1,3-Dicarbonyl) Step2 2. Hydrolysis (Ester -> Acid) Step1->Step2 Step3 3. Activation (SOCl2 or EDC) Step2->Step3 Step4 4. Amide Coupling (+ Aniline/Amine) Step3->Step4 Product Final Product (1-Phenylpyrazole Benzamide) Step4->Product

Figure 3: Synthetic workflow for Type A derivatives.

References

  • Cao, H., et al. (2016). "Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK." Bioorganic & Medicinal Chemistry. Link

  • Mahmoud, A., et al. (2024). "Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors." Frontiers in Chemistry. Link

  • Roy, S., et al. (2023). "Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors."[2] Journal of Medicinal Chemistry. Link

  • Li, G., et al. (2024). "Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity." ACS Omega. Link

  • Frontiers Editorial (2025). "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Pharmacology. Link

Sources

Protocols & Analytical Methods

Method

Protocol for Ullmann coupling to synthesize 1-phenylpyrazole core

Application Note: Protocol for Ullmann Coupling to Synthesize 1-Phenylpyrazole Core Strategic Overview The synthesis of 1-phenylpyrazole scaffolds is a cornerstone in medicinal chemistry, serving as the pharmacophore for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Ullmann Coupling to Synthesize 1-Phenylpyrazole Core

Strategic Overview

The synthesis of 1-phenylpyrazole scaffolds is a cornerstone in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist).[1] While traditional Ullmann condensation required harsh conditions (>200°C, copper bronze), modern ligand-promoted protocols allow for milder, scalable, and highly regioselective synthesis.

This guide details the Buchwald-Type Copper-Catalyzed N-Arylation , utilizing a diamine ligand to stabilize the active copper species.[1] This method is superior to palladium-catalyzed alternatives due to lower cost and the avoidance of heavy metal contamination in late-stage pharmaceutical intermediates.[1]

Mechanistic Insight

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle.[1][2] The critical innovation in this protocol is the use of a bidentate ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine).[1]

  • Causality: The ligand prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II).[1] It also increases the electron density on the copper center, accelerating the rate-determining oxidative addition of the aryl halide.[1]

UllmannMechanism Start Cu(I)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Formation of Ar-Cu(III)-X Start->OxAdd + Aryl Halide (Ar-X) LigEx Ligand Exchange (Base Assisted) Coordination of Pyrazole OxAdd->LigEx + Pyrazole / Base - HX RedElim Reductive Elimination C-N Bond Formation LigEx->RedElim Intermediate Complex Product 1-Phenylpyrazole + Regenerated Catalyst RedElim->Product Product->Start Cycle Repeats

Figure 1: The catalytic cycle of ligand-promoted Ullmann coupling. The bidentate ligand stabilizes the Cu(III) intermediate, facilitating the difficult oxidative addition step.

Regioselectivity Rules

For unsymmetrical pyrazoles (e.g., 3-methylpyrazole), regioselectivity is governed by steric hindrance.[1]

  • Rule: Copper-catalyzed arylation predominantly occurs at the less hindered nitrogen .[1]

  • Outcome: Coupling 3-methylpyrazole with iodobenzene typically yields 1-phenyl-3-methylpyrazole (>95:5 ratio) rather than the 1-phenyl-5-methyl isomer.[1] This contrasts with hydrazine condensation methods which often yield mixtures.[1][3]

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale but is linearly scalable to 50 mmol.[1]

Reagent Setup
ReagentEquiv.[1][3][4][5]RoleCritical Note
Aryl Iodide (e.g., Iodobenzene)1.0ElectrophileAryl iodides react faster than bromides.[1] If using bromides, increase Temp to 110°C.
Pyrazole 1.2NucleophileSlight excess ensures full conversion of the halide.
CuI (Copper(I) Iodide)0.05 (5 mol%)CatalystMust be off-white/tan.[1] Green/Blue indicates oxidation to inactive Cu(II).[1]
Ligand (DMEDA)*0.10 (10 mol%)Ligandtrans-N,N'-dimethyl-1,2-cyclohexanediamine.[1] Essential for low-temp (<100°C) activation.[1]
K₂CO₃ 2.0BaseMust be anhydrous and finely ground (325 mesh) to maximize surface area.[1]
Toluene or Dioxane [0.5 - 1.0 M]SolventDioxane is preferred for higher temperatures; Toluene for easier workup.[1]

*Note: 1,10-Phenanthroline is a valid alternative ligand if DMEDA is unavailable, though DMEDA often provides higher yields for hindered substrates.

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Flame-dry a 15 mL Schlenk tube or a heavy-walled reaction vial with a Teflon-lined cap.

  • Cool under a stream of Argon or Nitrogen.[1] Why: Cu(I) is susceptible to oxidation by atmospheric oxygen in solution.[1]

Step 2: Solids Addition

  • Charge the vessel with CuI (9.5 mg, 0.05 mmol), Pyrazole (82 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • If the Aryl Iodide is a solid, add it now (1.0 mmol).

  • Evacuate the vessel and backfill with Argon (repeat 3 times).[1]

Step 3: Liquid Addition & Pre-Complexation

  • Add anhydrous Toluene or Dioxane (1.0 mL).[1]

  • Add the Aryl Iodide (if liquid) via syringe.[1]

  • Add the Ligand (DMEDA, 16 µL, 0.10 mmol) last.

  • Observation: The solution should turn a blue-green or distinct blue color upon stirring, indicating the formation of the Cu-diamine complex.[1]

Step 4: Reaction

  • Seal the vessel tightly.[1]

  • Immerse in a pre-heated oil bath at 110°C .

  • Stir vigorously (800+ RPM). Why: The reaction is heterogeneous (solid base); mass transfer is critical.[1]

  • Run for 12–24 hours. Monitor by TLC or LC-MS.[1]

Step 5: Chelating Workup (Crucial)

  • Cool to room temperature.[1][6]

  • Dilute with Ethyl Acetate (10 mL).[1]

  • The Wash: Wash the organic layer with 5% aqueous NH₄OH (Ammonium Hydroxide) or a saturated EDTA solution.[1]

  • Why: The aqueous layer will turn deep blue (Cu-amine complex).[1] This step removes copper residues that otherwise contaminate the product and catalyze decomposition.[1]

  • Wash with Brine, dry over Na₂SO₄, filter, and concentrate.

Step 6: Purification

  • Purify via silica gel flash chromatography.[1]

  • Eluent: Typically Hexanes:Ethyl Acetate (9:1 to 4:1).[1] 1-Phenylpyrazoles are often UV-active and move easily on silica.[1]

Workflow Visualization

ProtocolWorkflow Prep Step 1: Prep Flame-dry vessel Argon purge Charge Step 2: Charge CuI, Base, Pyrazole Evacuate/Backfill Prep->Charge Complex Step 3: Complexation Add Solvent + Ligand (Look for Blue Color) Charge->Complex Heat Step 4: Reaction 110°C, 24h Vigorous Stirring Complex->Heat Workup Step 5: Workup NH4OH Wash (Remove Copper) Heat->Workup Pure Step 6: Isolation Silica Column Pure Product Workup->Pure

Figure 2: Operational workflow emphasizing the critical complexation and copper-removal steps.[1]

Validation & Troubleshooting

Analytical Validation (1H NMR)

Upon successful N-arylation, diagnostic shifts occur:

  • Pyrazole Protons: The protons on the pyrazole ring will shift downfield due to the deshielding effect of the phenyl ring.[1]

  • Symmetry: If using unsubstituted pyrazole, the H-3 and H-5 protons (adjacent to nitrogens) become non-equivalent if the phenyl ring rotation is restricted, but typically appear as distinct doublets (approx δ 7.7 - 8.0 ppm) and a triplet for H-4 (approx δ 6.4 ppm).[1]

  • Regioisomer Check: For 3-methylpyrazole coupling:

    • 1-phenyl-3-methylpyrazole (Major): Methyl group singlet ~2.3 ppm.[1] NOE (Nuclear Overhauser Effect) observed between Methyl protons and Phenyl ortho-protons? NO . (Methyl is far from phenyl).[1]

    • 1-phenyl-5-methylpyrazole (Minor): Methyl group singlet ~2.3 ppm.[1] Strong NOE observed between Methyl protons and Phenyl ortho-protons.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst DeactivationEnsure CuI is white/tan, not grey.[1] Re-purify CuI or switch to Cu₂O.[1] Ensure Argon line is leak-free.
Reaction Stalls at 50% Base InsolubilitySwitch base to Cs₂CO₃ (more soluble in Dioxane) or add 1 drop of water to K₂CO₃ to create interfacial activation.[1]
Blue Product/Oil Copper ContaminationIncomplete workup.[1] Repeat wash with 5% NH₄OH or filter through a pad of Celite mixed with EDTA.[1]
Regioselectivity Issues High TemperatureLower temperature to 80°C and extend time. Higher temps erode selectivity for unsymmetrical pyrazoles.[1]

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[7] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[1][7][8][9] The Journal of Organic Chemistry, 69(17), 5578–5587.

  • Cristau, H. J., Cellier, P. P., Spindler, J. F., & Taillefer, M. (2004). Highly Efficient and Mild Copper-Catalyzed N- and C-Arylations with Aryl Bromides and Iodides.[1] Chemistry – A European Journal, 10(22), 5607–5622.

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles.[1] Accounts of Chemical Research, 41(11), 1450–1460.

Sources

Application

Application Note: Strategic Optimization of Amide Bond Formation via HATU and EDC/HOBt Chemistries

Executive Summary Amide bond formation remains the most ubiquitous reaction in drug discovery, yet the choice of coupling reagent often defaults to habit rather than mechanistic suitability. This application note provide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amide bond formation remains the most ubiquitous reaction in drug discovery, yet the choice of coupling reagent often defaults to habit rather than mechanistic suitability. This application note provides a rigorous technical comparison between two dominant methodologies: the carbodiimide-based EDC/HOBt system and the uronium/guanidinium-based HATU system.

While EDC/HOBt offers a cost-effective, scalable solution with facile workup for standard couplings, HATU represents the "gold standard" for sterically hindered or epimerization-prone substrates due to the anchimeric assistance of the 7-azabenzotriazole moiety. This guide details optimized protocols, mechanistic insights, and troubleshooting frameworks to maximize yield and purity in pharmaceutical synthesis.

Mechanistic Deep Dive

Understanding the reaction kinetics and intermediate stability is critical for optimization.

EDC/HOBt: The Carbodiimide Pathway

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form an unstable O-acylisourea. Without an additive, this intermediate rapidly rearranges to an unreactive N-acylurea or causes racemization via oxazolone formation. HOBt (1-Hydroxybenzotriazole) intercepts the O-acylisourea to form a less reactive but more stable OBt-active ester, which undergoes aminolysis to form the amide.

HATU: The Anchimeric Advantage

HATU generates an OAt-active ester.[1] Unlike the OBt ester, the OAt ester contains a pyridine nitrogen in the 7-position. This nitrogen forms a hydrogen bond with the incoming amine, stabilizing the transition state (anchimeric assistance) and significantly accelerating the reaction rate (up to 100x faster than HOBt esters) while minimizing racemization.

Visualizing the Mechanisms

ReactionMechanism Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl + EDC OAt_Ester OAt-Active Ester (Hyper-Reactive) Acid->OAt_Ester + HATU + Base (In situ) EDC EDC HATU HATU OBt_Ester OBt-Active Ester (Stable) O_Acyl->OBt_Ester + HOBt (Fast) Side_Racem Racemization (Oxazolone) O_Acyl->Side_Racem Base/Heat Side_N_Acyl N-Acylurea (Dead End) O_Acyl->Side_N_Acyl Slow Aminolysis HOBt HOBt HOAt HOAt (from HATU) Amide Final Amide (R-CONH-R') OBt_Ester->Amide + Amine OAt_Ester->Amide + Amine (Anchimeric Assistance) Amine Amine (R'-NH2)

Figure 1: Comparative reaction pathways. Note the direct formation of the hyper-reactive OAt ester by HATU, bypassing the unstable O-acylisourea intermediate common to carbodiimides.

Comparative Analysis Matrix

FeatureEDC / HOBtHATU
Primary Use Case Routine couplings, scale-up (>10g), aqueous workups.Sterically hindered amines, valuable intermediates, solid-phase synthesis.
Reaction Rate Slow (2–12 hours).Rapid (15–60 minutes).[2]
Racemization Control Moderate (Good with HOBt, poor without).[2]Excellent (Due to HOAt anchimeric effect).
Byproduct Removal Excellent : Urea byproduct is water-soluble.[3][4]Difficult : Tetramethylurea/HOAt requires acid/base washes or chromatography.
Cost Low ($).High (

$).
Critical Risk N-acylurea formation if amine is slow.Guanidinylation of amine if HATU is in excess.

Experimental Protocols

Protocol A: Standard Cost-Effective Coupling (EDC/HOBt)

Application: Routine synthesis of non-hindered amides where cost and ease of purification are priorities.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0–1.2 equiv)[5]

  • EDC[2][3][4][5][6][7][8]·HCl (1.2–1.5 equiv)

  • HOBt·H2O (1.2–1.5 equiv)

  • Base: DIPEA or NMM (2.0–3.0 equiv) - Optional if amine is free base.

  • Solvent: DCM or DMF (0.1–0.2 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid and HOBt in the chosen solvent at 0°C (ice bath).

  • EDC Addition: Add EDC·HCl. Stir at 0°C for 15–30 minutes.

    • Why? This pre-activation allows the formation of the stable OBt active ester before the amine is introduced, minimizing competing N-acylurea formation [2].

  • Amine Addition: Add the Amine (and Base if amine is a salt like HCl).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via LC-MS or TLC.[5]

  • Workup (Self-Validating Step):

    • Dilute with excess EtOAc or DCM.

    • Wash sequentially with:

      • 1M HCl or 10% Citric Acid (removes unreacted amine and EDC-urea).

      • Sat. NaHCO3 (removes unreacted acid and HOBt).

      • Brine.

    • Validation: The EDC urea byproduct is water-soluble; if a precipitate remains in the organic layer, it may be the product or a solubility issue, not the urea [6].

Protocol B: High-Efficiency Coupling (HATU)

Application: Hindered substrates (e.g., N-methylated amino acids), intramolecular cyclizations, or when EDC fails.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0–1.1 equiv)

  • HATU (1.0–1.1 equiv) - Strict stoichiometry is vital.

  • Base: DIPEA (2.0–3.0 equiv) - Required.

  • Solvent: Anhydrous DMF or NMP (0.1–0.2 M).

Step-by-Step Methodology:

  • Preparation: Dissolve Carboxylic Acid and HATU in anhydrous DMF under Nitrogen/Argon.

  • Base Addition (Critical): Add DIPEA immediately. The solution usually turns yellow (liberation of HOAt anion).

    • Note: Do not mix HATU and Amine before the Acid. HATU can react directly with the amine to form a guanidine byproduct (Guanidinylation) [9].

  • Activation: Stir for only 1–2 minutes.

    • Why? Long pre-activation can lead to epimerization or reagent hydrolysis.

  • Amine Addition: Add the Amine immediately.

  • Reaction: Stir at RT. Reaction is typically complete in 30–60 minutes.

  • Workup:

    • Dilute with EtOAc.

    • Wash extensively (3x) with Sat. NaHCO3 and water to remove HOAt and tetramethylurea.

    • Note: HOAt can be difficult to remove; multiple basic washes are required.

Optimization & Troubleshooting Strategy

When yields are low, follow this logic flow to identify the bottleneck.

OptimizationStrategy Start Start: Low Yield / Impurity Check_LCMS Analyze Crude LC-MS Start->Check_LCMS Q1 Is Starting Material (Acid) Remaining? Check_LCMS->Q1 Q2 Is N-Acylurea Present? (M+Acid+EDC-H2O) Q1->Q2 No (Acid Consumed) Soln_Activation Activation Issue: Switch to HATU or PyBOP Q1->Soln_Activation Yes (Acid Unreacted) Q3 Is Guanidine Present? (M+Amine+99) Q2->Q3 No Soln_Order Protocol Error: Pre-activate Acid+HOBt longer Keep Temp low (0°C) Q2->Soln_Order Yes Soln_Guanidine Side Reaction: Reduce HATU to 0.95 eq Do NOT premix Amine+HATU Q3->Soln_Guanidine Yes Soln_Sterics Steric Hindrance: Use Microwave (50°C) Switch Solvent (DMF -> NMP) Q3->Soln_Sterics No

Figure 2: Troubleshooting decision tree for amide coupling optimization.

Critical Optimization Parameters
  • Solvent Effects:

    • DMF: Standard for HATU; promotes polar transition states.

    • DCM: Better for EDC; minimizes racemization but dissolves polar substrates poorly.

    • NMP: Superior for difficult sequences or aggregation-prone peptides.

  • Base Selection:

    • DIPEA (Hünig's Base): Preferred for HATU. Non-nucleophilic.

    • NMM (N-Methylmorpholine): Weaker base, recommended if racemization is extremely sensitive.

    • Avoid: Triethylamine (TEA) can sometimes act as a nucleophile or cause higher racemization.

  • Stoichiometry:

    • For HATU , never use excess reagent relative to the acid if the amine is the limiting reagent, as this guarantees guanidinylation of the amine. Ideally, use Acid (1.1) : HATU (1.0) : Amine (1.0).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[4][9] Journal of the American Chemical Society. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Albericio, F., & Byman, J. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • BenchChem Technical Support. (2025). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. Link

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • ResearchGate. (2009). New and simple synthesis of acid azides... application of peptide coupling agents EDC and HBTU. Link

  • RSC Advances. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions. Link

Sources

Method

Application Note: Screening 4-(1H-Pyrazol-1-yl)benzamide Derivatives for Kinase Inhibition

Introduction & Scientific Rationale The 4-(1H-Pyrazol-1-yl)benzamide scaffold represents a "privileged structure" in kinase medicinal chemistry. Its geometric planarity and hydrogen-bonding capability allow it to mimic t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 4-(1H-Pyrazol-1-yl)benzamide scaffold represents a "privileged structure" in kinase medicinal chemistry. Its geometric planarity and hydrogen-bonding capability allow it to mimic the adenine ring of ATP, enabling potent interactions with the hinge region of various kinases.

While historically associated with Aurora Kinase (A/B) inhibition (e.g., the clinical candidate AT9283 ), recent structure-activity relationship (SAR) studies have expanded its utility to Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs) . The pyrazole moiety serves as a robust hydrogen bond donor/acceptor, while the benzamide tail extends into the solvent-exposed region, offering a vector for solubilizing groups (e.g., morpholines, piperazines) to improve pharmacokinetic profiles.

This guide outlines a validated workflow for screening a library of these derivatives, moving from biochemical validation to cellular phenotyping.

Chemical Space & Library Design

Before screening, understanding the structural logic is vital. The core scaffold is typically synthesized via a Buchwald-Hartwig or Ullmann-type copper-catalyzed coupling between a 4-halobenzamide and a substituted pyrazole.

SAR Visualization (Conceptual)
  • Region A (Pyrazole): Hinge binder.[1] Substitutions here (e.g., -NH2, -Me) tune selectivity between Aurora A vs. B.

  • Region B (Benzamide Linker): Rigid spacer ensuring correct orientation.

  • Region C (Amide Nitrogen): Solvent channel exit; ideal for attaching solubilizing polar groups.

SAR_Logic Core 4-(1H-Pyrazol-1-yl)benzamide (Scaffold) Hinge Pyrazole Moiety (Hinge Interaction) Core->Hinge Region A Solvent Amide Substituent (Solubility/Selectivity) Core->Solvent Region C Linker Phenyl Ring (Rigid Spacer) Core->Linker Region B ATP Binding Pocket ATP Binding Pocket Hinge->ATP Binding Pocket Solvent Channel Solvent Channel Solvent->Solvent Channel

Figure 1: Structural logic of the pyrazolyl-benzamide scaffold for kinase binding.

Tier 1: Biochemical Screening (ADP-Glo™ Assay)

We utilize the ADP-Glo™ Kinase Assay (Promega) for primary screening. This assay is preferred over FRET-based methods for this scaffold because it is less susceptible to compound autofluorescence, a common issue with extended conjugated benzamide systems.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the reaction. It is a two-step coupled reaction:

  • Kinase Reaction: Substrate + ATP → Phospho-Substrate + ADP

  • ADP Detection: ADP is converted back to ATP, which is then used by Luciferase to generate light.

Protocol: 384-Well Plate Format

Materials:

  • Enzyme: Recombinant Aurora B or CDK2/CyclinA (0.2–0.5 ng/µL final).

  • Substrate: Histone H3 peptide (Aurora) or Histone H1 (CDK).

  • ATP: Ultra-pure, at

    
     apparent (typically 10–50 µM).
    
  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Step-by-Step Workflow:

  • Compound Transfer: Acoustic dispense 50 nL of test compounds (10 mM DMSO stock) into the assay plate (final conc. 10 µM). Include Staurosporine (1 µM) as a High Control (100% Inhibition) and DMSO only as Low Control (0% Inhibition).

  • Enzyme Addition: Dispense 2.5 µL of 2X Kinase/Substrate Master Mix. Incubate for 10 min at RT to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 2.5 µL of 2X ATP solution.

  • Incubation: Shake for 30 sec, then incubate for 60 min at RT (protect from light).

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection Reagent: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

  • Read: Measure Luminescence (integration time 0.5–1.0 sec).

Data Analysis & QC

Calculate the Z' Factor for every plate to ensure assay robustness. A Z' > 0.5 is mandatory for HTS validation.



  • 
    : Standard Deviation
    
  • 
    : Mean signal
    
  • Pos: Positive control (DMSO, max activity)

  • Neg: Negative control (Staurosporine, min activity)

Tier 2: Cellular Profiling (Phenotypic Screening)

Compounds with IC50 < 500 nM in Tier 1 advance to cellular screening. For 4-(1H-Pyrazol-1-yl)benzamides, the hallmark of target engagement (specifically Aurora B) is Endoreduplication (Polyploidy), resulting in cells with >4N DNA content.

Protocol: High-Content Imaging for Polyploidy

Cell Line: HeLa or HCT116 (human colon carcinoma). Reagents: Hoechst 33342 (Nuclear stain), Anti-Phospho-Histone H3 (Ser10) antibody (Mitotic marker).

  • Seeding: Seed 3,000 cells/well in 384-well black/clear-bottom plates. Incubate 24h.

  • Treatment: Add compounds (serial dilution) for 24h (Aurora A phenotype) or 48h (Aurora B phenotype).

  • Fixation: Fix with 4% Paraformaldehyde for 15 min. Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-pH3 (Ser10) (1:500).

    • Secondary Ab: AlexaFluor-488 Goat Anti-Rabbit.

    • Counterstain: Hoechst 33342 (1 µg/mL).

  • Imaging: Image on CellInsight CX7 or Operetta (20x objective).

  • Analysis:

    • Gating: Identify nuclei via Hoechst.

    • Phenotype 1 (Aurora B): Count cells with nuclear area > 2x control and DNA content > 4N (Polyploidy).

    • Phenotype 2 (Mitotic Arrest): Count pH3-positive cells (indicates arrest in M-phase).

Screening_Workflow Lib Compound Library (Pyrazolyl-Benzamides) Biochem Tier 1: ADP-Glo Kinase Assay (Recombinant Aurora/CDK) Lib->Biochem Filter1 Filter: IC50 < 500 nM Z' > 0.5 Biochem->Filter1 Filter1->Lib Fail (Refine SAR) Cell Tier 2: Cell Viability & Imaging (HeLa/HCT116) Filter1->Cell Pass Phenotype Phenotypic Check: Polyploidy vs. Apoptosis Cell->Phenotype Lead Lead Series Selection Phenotype->Lead

Figure 2: Hierarchical screening workflow from biochemical hit to cellular lead.

Data Presentation & Interpretation

When reporting results, normalize data to percent control and fit to a 4-parameter logistic model (Hill equation).

Example Data Summary Table:

Compound IDAurora B IC50 (nM)CDK2 IC50 (nM)HCT116 EC50 (nM)Phenotype Observed
Ref (AT9283) 3500+15Polyploidy (>4N)
PB-001 (Hit) 1285045Polyploidy
PB-002 (Inactive) >10,000>10,000>10,000None

Interpretation:

  • High Potency, High Polyploidy: Indicates clean Aurora B inhibition.

  • High Potency, High Apoptosis (No Polyploidy): Suggests off-target cytotoxicity or dominant Aurora A inhibition.

  • Biochem Active / Cell Inactive: Suggests poor permeability. Check LogP and consider modifying the benzamide tail (Region C).

References

  • Howard, S., et al. (2009). "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity."[2] Journal of Medicinal Chemistry.

  • Curry, J., et al. (2009). "Aurora B kinase inhibition in mitosis: AT9283-induced polyploidy." British Journal of Cancer.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Bavetsias, V., et al. (2010). "Optimization of pyrazole-based inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters.

  • Zhang, J., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

Sources

Application

Preparation of N-benzyl-4-(1H-pyrazol-1-yl)benzamide Analogs: An Application and Protocol Guide for Medicinal Chemists

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-benzyl-4-(1H-pyrazol-1-yl)benzamide and its analogs. This class of compounds has garnered significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-benzyl-4-(1H-pyrazol-1-yl)benzamide and its analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent anticancer and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and efficient synthesis.

Scientific Rationale and Strategic Overview

The N-benzyl-4-(1H-pyrazol-1-yl)benzamide scaffold is a privileged structure in drug discovery. The pyrazole moiety can engage in various non-covalent interactions with biological targets, while the N-benzylbenzamide portion provides a versatile framework for modulating pharmacokinetic and pharmacodynamic properties. The strategic synthesis of analogs allows for the systematic exploration of the structure-activity relationship (SAR), leading to the optimization of potency, selectivity, and drug-like properties.

The general synthetic approach involves a convergent strategy, wherein the key intermediate, 4-(1H-pyrazol-1-yl)benzoic acid, is first prepared and subsequently coupled with a variety of substituted benzylamines. This modular approach is highly amenable to the generation of a library of analogs for screening and optimization.

Synthesis of the Key Intermediate: 4-(1H-pyrazol-1-yl)benzoic acid

The cornerstone of synthesizing the target analogs is the efficient preparation of 4-(1H-pyrazol-1-yl)benzoic acid. Several methods exist for the N-arylation of pyrazole, with the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination being the most robust and widely adopted in medicinal chemistry.[1]

Comparative Analysis of N-Arylation Methods

The choice between the Ullmann and Buchwald-Hartwig reactions depends on several factors, including substrate scope, functional group tolerance, reaction conditions, and cost.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Cost Generally more cost-effectiveCan be more expensive due to Pd catalysts and phosphine ligands
Ligands Often requires ligands like 1,10-phenanthroline or diamines, but ligand-free systems existRequires specialized phosphine ligands (e.g., XPhos, SPhos)
Reaction Temp. Traditionally high temperatures, but modern systems allow for milder conditionsGenerally milder reaction temperatures
Substrate Scope Good for electron-deficient aryl halidesBroader substrate scope, including electron-rich and -neutral aryl halides
Functional Group Tolerance Can be sensitive to certain functional groupsExcellent functional group tolerance

For the synthesis of 4-(1H-pyrazol-1-yl)benzoic acid from 4-iodobenzoic acid and pyrazole, both methods are viable. The Ullmann approach is often favored for its cost-effectiveness on a larger scale, while the Buchwald-Hartwig reaction provides greater flexibility and is often the method of choice for complex, late-stage syntheses.

Protocol 1: Ullmann Condensation for 4-(1H-pyrazol-1-yl)benzoic acid

This protocol is a modern adaptation of the classical Ullmann reaction, employing a copper(I) catalyst and a diamine ligand to facilitate the coupling under relatively mild conditions.

Workflow Diagram:

Ullmann_Condensation reagents 4-Iodobenzoic Acid Pyrazole CuI (Catalyst) Ligand Base (K2CO3) Solvent (DMF) reaction Reaction Mixture Heat (e.g., 110-130 °C) Inert Atmosphere (N2 or Ar) reagents->reaction Combine & Heat workup Aqueous Workup Acidification (HCl) Filtration reaction->workup Cool & Process purification Recrystallization or Column Chromatography workup->purification Isolate Crude Product product 4-(1H-pyrazol-1-yl)benzoic acid purification->product Obtain Pure Product Amide_Coupling reactants 4-(1H-pyrazol-1-yl)benzoic acid Substituted Benzylamine HATU Base (DIPEA or Et3N) Solvent (DMF or DCM) activation Carboxylic Acid Activation (Formation of Active Ester) reactants->activation Combine coupling Nucleophilic Acyl Substitution (Amine Attack) activation->coupling Add Amine workup Aqueous Workup Extraction coupling->workup Reaction Quench purification Column Chromatography or Recrystallization workup->purification product N-benzyl-4-(1H-pyrazol-1-yl)benzamide Analog purification->product

Sources

Method

Mastering Crystallization: Application Notes for 4-(1H-Pyrazol-1-yl)benzamide Intermediates

Introduction: The Critical Role of Crystallization in Pharmaceutical Development In the synthesis of active pharmaceutical ingredients (APIs), the isolation and purification of intermediates are paramount to ensuring the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), the isolation and purification of intermediates are paramount to ensuring the final product's quality, safety, and efficacy. For compounds such as 4-(1H-Pyrazol-1-yl)benzamide, a key building block in numerous therapeutic agents, crystallization is not merely a purification step but a critical process that dictates the physicochemical properties of the material.[1] These properties, including crystal form (polymorphism), particle size, and morphology, can significantly influence downstream processing, stability, and even the bioavailability of the final drug product.

This guide provides an in-depth exploration of crystallization methods tailored for 4-(1H-Pyrazol-1-yl)benzamide and its crucial precursor, 4-(1H-Pyrazol-1-yl)benzoic acid. Moving beyond simple procedural lists, we will delve into the rationale behind solvent selection, temperature control, and the choice of crystallization technique, empowering researchers to develop robust and reproducible crystallization protocols.

Understanding the Molecular Landscape: Properties of Pyrazole-Benzamide Scaffolds

The 4-(1H-Pyrazol-1-yl)benzamide scaffold possesses a unique combination of structural features that influence its crystallization behavior. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor.[2] This, coupled with the hydrogen bonding capabilities of the benzamide moiety, predisposes these molecules to form strong intermolecular interactions, which are fundamental to the formation of a stable crystal lattice.

The aromatic nature of both the pyrazole and benzene rings also allows for potential π-π stacking interactions, further stabilizing the crystal structure. However, this complex interplay of forces also means that these compounds can often exist in multiple crystalline forms, a phenomenon known as polymorphism.[3] Different polymorphs of the same compound can exhibit distinct solubility, melting points, and stability, making the control of crystallization conditions essential to consistently produce the desired form.[3]

Strategic Selection of Crystallization Method

The choice of crystallization method is dictated by the solubility profile of the compound and the desired outcome (e.g., high purity, specific crystal form, or particle size). A general workflow for selecting an appropriate crystallization strategy is outlined below.

Figure 2: Schematic of a vapor diffusion crystallization setup.

Step-by-Step Protocol:

  • Preparation: Dissolve the 4-(1H-Pyrazol-1-yl)benzamide intermediate in a minimal amount of a suitable "good" solvent (e.g., DMF) in a small vial.

  • Setup: Place this vial inside a larger beaker or jar containing a small amount of an "anti-solvent" (e.g., Dichloromethane). The anti-solvent should be more volatile than the good solvent.

  • Sealing: Seal the larger container tightly and leave it undisturbed.

  • Incubation: Allow the setup to stand for several days to weeks. Crystals will slowly form in the inner vial as the anti-solvent vapor diffuses into the solution.

  • Harvesting: Carefully remove the crystals from the inner vial.

Validation and Characterization of Crystalline Forms

It is imperative to characterize the resulting crystalline material to ensure the desired form has been obtained and to establish a baseline for quality control.

X-Ray Powder Diffraction (XRPD): XRPD is the primary technique for identifying the crystal form of a material. [3][4]Each crystalline form has a unique diffraction pattern, which acts as a "fingerprint." By comparing the XRPD pattern of a sample to a reference pattern, one can confirm its identity and purity.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. [5][6]It is used to determine the melting point and enthalpy of fusion of a crystalline solid. Different polymorphs will typically have different melting points and may also exhibit solid-state transitions that can be detected by DSC. [5] Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates by quantifying the amount of solvent or water lost upon heating.

Technique Information Obtained Application for 4-(1H-Pyrazol-1-yl)benzamide
XRPDCrystal structure "fingerprint," polymorphism identification. [3][4]Confirming the desired polymorph, detecting mixtures of forms.
DSCMelting point, enthalpy of fusion, solid-state transitions. [5][6]Determining the melting point of the crystallized intermediate, identifying different polymorphs.
TGAMass loss as a function of temperature.Identifying if the crystallized material is a solvate or hydrate.
MicroscopyCrystal habit (shape), particle size distribution.Assessing the morphology of the crystals, which can impact filtration and flowability.

Troubleshooting Common Crystallization Issues

Problem Potential Cause Solution
Oiling Out The solution is too concentrated, or the cooling rate is too fast.Reheat the solution and add more of the "good" solvent. Allow to cool more slowly.
No Crystals Form The solution is not sufficiently supersaturated.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the desired compound. If using an anti-solvent, add a little more. If cooling, try a lower temperature.
Poor Yield Too much solvent was used; the compound has significant solubility in the cold solvent.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Re-evaluate the solvent system.
Amorphous Solid Crystallization was too rapid.Re-dissolve the solid and attempt a slower crystallization method (e.g., slower cooling, slower anti-solvent addition, or vapor diffusion).

Conclusion

The crystallization of 4-(1H-Pyrazol-1-yl)benzamide and its intermediates is a multifaceted process that requires a deep understanding of the compound's physicochemical properties and the principles of crystal engineering. By systematically evaluating solvent systems and employing the appropriate crystallization techniques—be it cooling, anti-solvent addition, or vapor diffusion—researchers can effectively purify these valuable intermediates and control their solid-state form. The protocols and insights provided in this guide serve as a comprehensive resource for developing robust, scalable, and reproducible crystallization processes, ultimately contributing to the efficient and reliable production of high-quality pharmaceutical agents.

References

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from a university chemistry lab manual source.
  • Experiment 4 | PDF | Solubility | Crystallization. (n.d.). Scribd.
  • Experiment 9 — Recrystallization. (n.d.). Retrieved from a university chemistry lab manual source.
  • Anti-Solvent Crystallization - RM@Schools. (n.d.).
  • Recrystallization of Benzoic Acid : r/chemistry. (2023, July 8). Reddit.
  • Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. (n.d.). MDPI.
  • EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. Theory - DAV College, Jalandhar. (n.d.).
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • A Short Review on Pyrazole Derivatives and their Applications. (n.d.). ResearchGate.
  • Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? (2015, March 11). ResearchGate.
  • Method for preparing N-aryl amide without solvent and catalyst. (n.d.). Google Patents.
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. (n.d.). Thermal Support.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC.
  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. (2025, April 29). Retrieved from an analytical services company blog.
  • Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods. (n.d.). Rigaku.
  • Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. (n.d.). ResearchGate.
  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube.
  • Determination of polymorphic forms of finasteride by XRPD, FT-IR, and DSC techniques. (n.d.). World Journal of Pharmaceutical Sciences.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from a chemical synthesis company website.
  • A kind of preparation method of 4-chloropyrazole derivative. (n.d.). Google Patents.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole N-Arylation

Ticket ID: PYZ-N-ARYL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Troubleshooting for Low Yields and Regioselectivity in Pyrazole N-Arylation Introduction: The Pyrazole Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYZ-N-ARYL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Troubleshooting for Low Yields and Regioselectivity in Pyrazole N-Arylation

Introduction: The Pyrazole Challenge

N-aryl pyrazoles are ubiquitous pharmacophores, yet their synthesis is frequently plagued by two distinct failure modes: catalyst deactivation (stalled reactions) and regio-scrambling (N1 vs. N2 mixtures). Unlike simple amines, pyrazoles are poor nucleophiles (


 ~14 for unsubstituted pyrazole) and possess two competing nitrogen sites.

This guide moves beyond generic "optimization" advice. It provides a causal analysis of failure modes across the three dominant methodologies: Ullmann-Goldberg (Cu) , Buchwald-Hartwig (Pd) , and Chan-Lam (Cu/Boronic Acid) .

Part 1: The Diagnostic Hub

Before altering conditions, identify your specific failure phenotype using the decision tree below.

PyrazoleTroubleshooting Start START: Define Failure Mode IssueType What is the primary issue? Start->IssueType LowYield Low Yield / Stalled Reaction IssueType->LowYield Regio Poor Regioselectivity (N1 vs N2) IssueType->Regio Method Which Method? LowYield->Method Sterics Is Pyrazole C3 substituted? Regio->Sterics Cu_Method Copper (Ullmann) Method->Cu_Method Pd_Method Palladium (Buchwald) Method->Pd_Method Cu_Issue1 Blue/Green ppt? (Oxidation) Cu_Method->Cu_Issue1 Yes Cu_Issue2 Stalled < 50%? (Product Inhibition) Cu_Method->Cu_Issue2 No Sol_Ligand Solution: Switch to Bulky Biaryl Ligand Cu_Issue1->Sol_Ligand Use Chelating Diamine Pd_Issue1 Black Precipitate? (Pd Aggregation) Pd_Method->Pd_Issue1 Yes Pd_Issue2 No Conversion? (Reductive Elim. Failure) Pd_Method->Pd_Issue2 No Pd_Issue1->Sol_Ligand Use BrettPhos/tBuXPhos Sterics->Sol_Ligand Yes (Steric Control) Sol_Solvent Solution: Change Solvent (Polarity Effect) Sterics->Sol_Solvent No (Electronic Control) Electronic Check Tautomeric Ratio Sol_Base Solution: Switch Base (K2CO3 -> Cs2CO3)

Caption: Diagnostic logic flow for identifying the root cause of pyrazole N-arylation failures.

Part 2: Troubleshooting Copper-Catalyzed (Ullmann) Reactions

The Scenario: You are using CuI, a diamine ligand (e.g., DMEDA, DACH), and a carbonate base. The reaction turns blue/green and stops.

Q1: Why does my reaction stall at 40-60% conversion?

  • Cause: Product Inhibition or Catalyst Oxidation . N-aryl pyrazoles can competitively bind to the copper center, displacing the aryl halide. Furthermore, if the reaction turns blue/green, your Cu(I) active species has oxidized to inactive Cu(II) due to oxygen leakage.

  • Fix:

    • Ligand Upgrade: Switch from simple diamines (DMEDA) to oxalamides or N,N'-dimethyl-cyclohexane-1,2-diamine . These bind Cu(I) more tightly, preventing oxidation and product inhibition.

    • Base Choice: Ensure you are using K₂CO₃ or Cs₂CO₃ . Avoid K₃PO₄ for pyrazoles; the phosphate anion can coordinate too strongly to copper in some solvent systems, hampering the catalytic cycle [1].

Q2: My aryl halide is electron-rich (e.g., p-methoxy). The yield is <10%.

  • Cause: Slow oxidative addition. Traditional Ullmann conditions struggle with electron-rich aryl bromides/chlorides.

  • Fix: Add a "co-catalyst" or switch to a specialized ligand like L-proline or 2-acetylcyclohexanone which can facilitate the oxidative addition step via a lower energy transition state [2].

Part 3: Troubleshooting Palladium-Catalyzed (Buchwald-Hartwig) Reactions

The Scenario: You are using a Pd source (e.g., Pd₂dba₃) and a phosphine ligand. The reaction mixture turns black immediately, or simply yields starting material.

Q1: Why is there immediate "Pd-black" formation?

  • Cause: Ligand dissociation. Pyrazoles are competent ligands for Pd. If your phosphine ligand is not bulky enough, the pyrazole will displace it, forming a catalytically inactive [Pd(pyrazole)4] complex, which eventually aggregates into Pd metal (black precipitate).

  • Fix: Use bulky, electron-rich biaryl phosphines such as tBuXPhos or JackiePhos . These ligands create a "protective shell" around the Pd center that pyrazoles cannot penetrate, forcing the reaction through the catalytic cycle [3].

Q2: I am using a bulky ligand, but C-N bond formation is still absent.

  • Cause: Reductive Elimination Failure . The N-arylation of pyrazoles is sterically demanding. If the Pd center is too crowded, it cannot eject the product.

  • Fix: Switch to BrettPhos or AdBrettPhos . These ligands are designed to facilitate the reductive elimination of sterically hindered amines and heterocycles.

Part 4: Regioselectivity (The N1 vs. N2 Battle)

The Scenario: You have a 3-substituted pyrazole (unsymmetrical).[1] You want the N1-aryl product, but you get a mixture or the N2-product.

Mechanism: Regioselectivity is governed by the interplay of tautomerism (


) and nucleophilicity  (

).
  • Steric Control: If the C3 substituent is bulky (e.g., t-Butyl), arylation prefers the distal nitrogen (N1) to avoid steric clash.

  • Electronic Control: If the C3 substituent is electron-withdrawing (e.g., CF3), the tautomeric equilibrium shifts, often favoring reaction at the nitrogen adjacent to the substituent (N2) or a mixture, depending on the specific catalyst system.

Q: How do I force N1 selectivity?

  • Strategy: Use a Steric-Driven Catalyst .

    • Ligand: Use tBuXPhos (Pd) or trans-N,N'-dimethyl-1,2-cyclohexanediamine (Cu). The bulkiness of the ligand amplifies the steric penalty of the C3 substituent, pushing the aryl group to the distal N1 position.

    • Solvent: Switch to non-polar solvents (Toluene/Dioxane). Polar solvents (DMF/DMSO) stabilize the specific tautomers that may lead to unwanted isomers.

Data Summary: Ligand Effects on Selectivity

Ligand SystemMetalDominant EffectRecommended For
DMEDA CuGeneralSimple, unhindered pyrazoles
trans-1,2-DACH CuStericN1-selectivity in 3-sub-pyrazoles
tBuXPhos PdSteric + ElectronicHigh yield, bulky substrates
JackiePhos PdElectronicAmides/Ureas, specific heterocycles
Phenanthroline CuRobustnessChan-Lam (oxidative) coupling
Part 5: Standard Operating Protocols (SOPs)
Protocol A: The "Gold Standard" Ullmann Coupling

Best for: Cost-effective scale-up, robust substrates.

  • Charge: To a screw-cap vial, add CuI (10 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (20 mol%), and K₂CO₃ (2.0 equiv).

  • Substrate: Add Aryl Iodide (1.0 equiv) and Pyrazole (1.2 equiv).

  • Solvent: Add anhydrous Toluene (0.5 M concentration). Note: Toluene often gives better selectivity than DMF.

  • Degas: Sparge with Argon for 5 mins. Cap tightly.

  • Heat: Stir at 110 °C for 16-24 h.

  • Workup: Dilute with EtOAc, wash with NH₄OH (to remove Cu), then brine.

Protocol B: The "High Performance" Buchwald Coupling

Best for: Aryl chlorides, deactivated substrates, high value intermediates.

  • Pre-complex: In a glovebox or under strict N₂, mix Pd₂(dba)₃ (1-2 mol%) and tBuXPhos (2-4 mol%) in 1,4-Dioxane . Stir 5 mins to form the active catalyst (solution turns from purple to orange/brown).

  • Charge: Add Aryl Chloride (1.0 equiv), Pyrazole (1.2 equiv), and NaOtBu (1.5 equiv).

  • Heat: Seal and heat to 100 °C for 2-12 h.

  • Note: Water kills this reaction. Reagents must be dry.

Protocol C: Chan-Lam (Oxidative Coupling)

Best for: Sensitive substrates that cannot survive high heat.

  • Charge: Cu(OAc)₂ (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Pyrazole (1.0 equiv), Pyridine (2.0 equiv).

  • Solvent: DCM or Acetonitrile.

  • Atmosphere: CRITICAL: Do NOT use Argon. Attach an O₂ balloon or leave open to dry air (with a drying tube).

  • Stir: Room Temperature for 24-48 h.

References
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[2] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[2] The Journal of Organic Chemistry, 69(17), 5578–5587. Link

  • Taillefer, M., Xi, N., & Buchwald, S. L. (2007). A Mild and Efficient Method for the Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles. Journal of the American Chemical Society, 129(16), 5216-5225. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[3] Synthesis, 2011(06), 829-856. Link

Sources

Optimization

Technical Support Center: A Scientist's Guide to Purifying 4-(1H-Pyrazol-1-yl)benzamide from Unreacted Benzoic Acid

This technical guide provides a comprehensive, experience-driven approach to the purification of 4-(1H-pyrazol-1-yl)benzamide, a common challenge encountered in medicinal chemistry and drug development. We will move beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, experience-driven approach to the purification of 4-(1H-pyrazol-1-yl)benzamide, a common challenge encountered in medicinal chemistry and drug development. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

The Challenge: Separating an Amide from its Carboxylic Acid Precursor

In the synthesis of 4-(1H-pyrazol-1-yl)benzamide, a common impurity is the unreacted starting material, benzoic acid. The successful isolation of the desired amide hinges on exploiting the key difference in the chemical functionalities of these two compounds: the acidity of the carboxylic acid group in benzoic acid versus the relative neutrality of the amide and pyrazole groups in the product.

Foundational Knowledge: A Comparison of Physical and Chemical Properties

A robust purification strategy is built upon a solid understanding of the distinct properties of the target compound and the persistent impurity.

Property4-(1H-Pyrazol-1-yl)benzamide (Product)Benzoic Acid (Impurity)
Molecular Formula C₁₀H₉N₃OC₇H₆O₂
Molar Mass 187.20 g/mol 122.12 g/mol [1]
Appearance Expected to be a white to off-white solidWhite, crystalline solid[2][3][4][5]
pKa The pyrazole ring is weakly basic (pKa of conjugate acid ≈ 2.5).[6] The amide proton is exceptionally weakly acidic (pKa > 17).~4.2[1][7]
Solubility Predicted to be soluble in polar organic solvents like ethyl acetate, dichloromethane, and methanol. Likely sparingly soluble in water and non-polar solvents such as hexanes.Sparingly soluble in cold water, but its solubility increases significantly in hot water.[1] It is soluble in many organic solvents.[2][7][8]
Melting Point Not readily available in literature, but anticipated to be distinct from that of benzoic acid.122.13 °C[2]

Primary Purification Strategy: Acid-Base Extraction

The most direct and efficient method for this separation is acid-base extraction. This technique leverages the acidic nature of benzoic acid, which can be readily deprotonated by a mild base to form a water-soluble salt. The target amide, being neutral under these conditions, will remain in the organic phase.

Experimental Protocol: Acid-Base Extraction
  • Dissolution : Dissolve the crude reaction mixture completely in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Bicarbonate Wash : Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Securely stopper the funnel and shake it vigorously for 1-2 minutes. Crucially, vent the funnel frequently to release the pressure generated from the evolution of carbon dioxide gas.

  • Layer Separation : Allow the two layers to fully separate. The organic layer (typically the top layer with ethyl acetate or the bottom layer with DCM) contains your desired 4-(1H-pyrazol-1-yl)benzamide. The aqueous layer now holds the deprotonated benzoic acid as sodium benzoate.

  • Iterative Washing : Drain the aqueous layer. To ensure complete removal of the benzoic acid, repeat the wash with fresh sodium bicarbonate solution at least two more times.

  • Brine Wash : Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This step helps to remove any residual water from the organic phase and can aid in breaking up any emulsions that may have formed.

  • Drying : Transfer the organic layer to a clean Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any remaining water.

  • Isolation : Filter the solution to remove the drying agent. The purified product can then be isolated by removing the solvent under reduced pressure using a rotary evaporator.

Visualizing the Workflow: Acid-Base Extraction

G cluster_0 Initial State cluster_1 Extraction Step cluster_2 Purified Product cluster_3 Waste/Byproduct Crude Crude Mixture (Amide + Benzoic Acid) in Organic Solvent AddBase Add aq. NaHCO3 Crude->AddBase SeparatoryFunnel Separatory Funnel Shake Shake & Vent SeparatoryFunnel->Shake AddBase->SeparatoryFunnel Separate Separate Layers Shake->Separate OrganicLayer Organic Layer (Pure Amide) Separate->OrganicLayer Organic Phase AqueousLayer Aqueous Layer (Sodium Benzoate) Separate->AqueousLayer Aqueous Phase Dry Dry (Na2SO4) OrganicLayer->Dry Evaporate Evaporate Solvent Dry->Evaporate PureAmide Purified 4-(1H-Pyrazol-1-yl)benzamide Evaporate->PureAmide Acidify Acidify (e.g., HCl) AqueousLayer->Acidify RecoverBenzoic Recover Benzoic Acid (Optional) Acidify->RecoverBenzoic

Caption: Acid-Base Extraction Workflow

Secondary and Complementary Purification Techniques

For instances requiring higher purity, the following methods can be employed subsequent to the initial extraction.

Recrystallization

This technique is excellent for achieving high purity of solid compounds. The key is selecting an appropriate solvent system.

  • Solvent Selection : The ideal solvent will dissolve the 4-(1H-pyrazol-1-yl)benzamide when hot but will have poor solubility at cooler temperatures.

    • Potential Single Solvents : Ethanol, isopropanol, or ethyl acetate.[9]

    • Potential Solvent Pairs : An ethyl acetate/hexanes or dichloromethane/hexanes mixture can be effective.

  • General Protocol :

    • In a flask, add a minimal amount of hot solvent to the crude amide until it fully dissolves.

    • If any insoluble impurities are observed, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature, which encourages the formation of well-defined crystals.

    • To maximize the yield, place the flask in an ice bath.

    • Collect the purified crystals via vacuum filtration, washing them with a small volume of cold solvent.

    • Dry the crystals thoroughly, preferably under vacuum.

Column Chromatography

Should minor impurities persist, silica gel column chromatography is a powerful tool for final polishing.

  • Stationary Phase : Standard silica gel is typically effective.

  • Mobile Phase (Eluent) : The choice of eluent should be guided by prior analysis using Thin Layer Chromatography (TLC). A gradient of increasing polarity, for instance, starting with a hexanes/ethyl acetate mixture and gradually increasing the proportion of ethyl acetate, should provide adequate separation.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: An emulsion has formed between the organic and aqueous layers during extraction. How can I resolve this?

  • Underlying Cause : Emulsions often form when the densities of the two layers are similar, or if there are trace amounts of surfactant-like impurities.

  • Scientist's Solution :

    • Introduce a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength and density of the aqueous phase, which often effectively breaks the emulsion.

    • Instead of vigorous shaking, gently invert the separatory funnel several times.

    • Allow the separatory funnel to stand undisturbed for an extended period.

    • As a last resort, you can filter the entire mixture through a pad of Celite®.

Q2: My final yield of the purified amide is significantly lower than expected. What are the potential causes?

  • Underlying Cause : Product loss can occur at several stages. The amide might have some slight solubility in the aqueous wash. Alternatively, if a strong base like sodium hydroxide was mistakenly used, it could have hydrolyzed the amide bond.

  • Scientist's Solution :

    • Use the minimum number of necessary aqueous washes. Monitor the effectiveness of the benzoic acid removal with TLC.

    • It is imperative to use a weak base like sodium bicarbonate. Strong bases can cleave the amide bond, especially with prolonged exposure.[5]

    • When removing the solvent, use a moderate temperature on the rotary evaporator to avoid loss of a potentially volatile product.

Q3: During recrystallization, my product either "oils out" or "crashes out" as a fine powder. What should I do?

  • Underlying Cause : "Oiling out" can happen if the boiling point of the solvent is above the melting point of your compound, or if the solution is highly supersaturated. Rapid precipitation ("crashing out") traps impurities within the solid.

  • Scientist's Solution :

    • If your product "oils out," add a small amount of additional hot solvent to redissolve the oil. Then, try to induce crystallization by either scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.

    • To prevent rapid precipitation, ensure a slow cooling rate. You can achieve this by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature.

Q4: How can I definitively confirm the complete removal of benzoic acid?

  • Underlying Cause : Incomplete extraction can leave residual benzoic acid.

  • Scientist's Solution :

    • Thin-Layer Chromatography (TLC) : This is your primary tool for monitoring the purification process. Spot the initial crude mixture, a sample of the organic layer after each wash, and your final product on a single TLC plate. Elute with an appropriate solvent system (e.g., 1:1 hexanes:ethyl acetate) and visualize under a UV lamp. The spot corresponding to benzoic acid should be absent in the lane of your final product.

    • ¹H NMR Spectroscopy : The proton of the carboxylic acid in benzoic acid has a very distinct chemical shift, typically appearing as a broad singlet at a high chemical shift (often >10 ppm). The absence of this signal in the proton NMR spectrum of your final product is a strong indicator of its purity.

References

  • Mozaik Education. (n.d.). Benzoic acid (C₆H₅COOH) - 3D scene.
  • BYJU'S. (n.d.). Properties of Benzoic Acid.
  • S
  • ResearchGate. (2020).
  • Inchem.org. (n.d.). ICSC 0103 - BENZOIC ACID.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Scribd. (n.d.). Properties and Uses of Benzoic Acid.
  • PubChem. (n.d.). Benzoic acid.
  • Wikipedia. (n.d.). Benzoic acid.
  • Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties.
  • PubChem. (n.d.). 4-(1-Isopropyl-1H-pyrazol-5-yl)benzamide.
  • National Journal of Pharmaceutical Sciences. (2021).

Sources

Troubleshooting

Solving regioselectivity issues in substituted pyrazole synthesis

Status: Online | Tier: 3 (Advanced Chemistry Support) | Current Ticket Volume: High Welcome to the Pyrazole Synthesis Support Hub Subject: Troubleshooting Regioselectivity in Substituted Pyrazole Construction Assigned Sp...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Chemistry Support) | Current Ticket Volume: High

Welcome to the Pyrazole Synthesis Support Hub

Subject: Troubleshooting Regioselectivity in Substituted Pyrazole Construction Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

You are likely here because your LC-MS shows a frustrating 1:1 mixture of isomers, or you are trying to force a specific substitution pattern that thermodynamics is fighting against. This guide treats your synthesis as a debugging process. We do not just list reactions; we isolate the "bug" (steric clash, tautomeric equilibrium, electronic bias) and provide the "patch" (catalyst switch, solvent effect, stepwise cyclization).

Quick Diagnostic: Which Architecture Failed?
  • Case A: Condensation of 1,3-diketones with hydrazines (The Knorr Problem).

  • Case B: Alkylation of an existing pyrazole ring (The N-H Problem).

  • Case C: Building the ring from scratch via cycloaddition (The Click/Dipolar Problem).

Module 1: The Knorr Synthesis (1,3-Diketone + Hydrazine)

Ticket #001: "I cannot control the 1,3- vs. 1,5-isomer ratio in condensation."

The Root Cause: The reaction proceeds via two competing pathways based on which carbonyl the hydrazine attacks first.[1][2] This is governed by the Hard-Soft Acid-Base (HSAB) theory and tautomeric equilibrium of the diketone.

  • Electronic Control: The most nucleophilic nitrogen (usually the terminal -NH2) attacks the most electrophilic carbonyl.

  • Steric Control: The hydrazine attacks the least hindered carbonyl. Conflict arises when the most electrophilic carbonyl is also the most hindered.

Troubleshooting Protocol 1.1: The Fluorine Fix (Electronic Bias)

If you are using fluorinated diketones (e.g., trifluoromethyl-1,3-diketones), the reaction is highly sensitive to solvent acidity.

  • The Fix: Use 2,2,2-Trifluoroethanol (TFE) as the solvent.

  • Mechanism: TFE is a strong hydrogen-bond donor. It activates the carbonyl via H-bonding, but more importantly, it stabilizes specific tautomers of the hydrazine/hemiaminal intermediates, preventing the equilibration that leads to mixtures.

  • Reference Protocol (Deng & Mani Method):

    • Dissolve 1,3-diketone (1.0 equiv) and hydrazine (1.1 equiv) in TFE.

    • Add catalytic Trifluoroacetic Acid (TFA) (10 mol%).

    • Stir at reflux. Result: High selectivity for the 5-trifluoromethyl isomer due to the "hard" nitrogen attacking the "hard" trifluoroacetyl carbonyl first.

Troubleshooting Protocol 1.2: The Lewis Acid Patch

For non-fluorinated, sterically similar substrates, proton catalysis is insufficient. You need a Lewis Acid to differentiate the carbonyls.

  • The Fix: AgOTf (Silver Triflate) or Zn(ClO4)2 .

  • Why: Silver coordinates preferentially to the more accessible lone pairs, effectively "masking" one carbonyl or activating the alkyne (if using ynones).

  • Data Point: AgOTf (1 mol%) at room temperature can drive regioselectivity up to >95:5 for 3-substituted pyrazoles when reacting ynones with aryl hydrazines.[3]

Module 2: N-Alkylation of Pyrazoles

Ticket #002: "My N-alkylation yielded a mixture of N1 and N2 isomers."

The Root Cause: The pyrazolate anion is an ambident nucleophile. The "Lone Pair Availability" paradox dictates that alkylation often occurs at the nitrogen you don't want because of tautomeric shifts or coordination effects.

Decision Tree: Selecting the Right Base

N_Alkylation_Logic Start Substrate: Unsymmetric NH-Pyrazole BaseQ What is your Base? Start->BaseQ K2CO3 Weak Base (K2CO3/Cs2CO3) in Acetone/MeCN BaseQ->K2CO3 NaH Strong Base (NaH) in THF/DMF BaseQ->NaH Mech1 Mechanism: Thermodynamic Control (Reversible) K2CO3->Mech1 Mech2 Mechanism: Kinetic Control (Irreversible Deprotonation) NaH->Mech2 Result1 Yields Sterically Less Hindered Isomer Mech1->Result1 Result2 Yields Isomer based on Coordination/Chelation Mech2->Result2

Caption: Logic flow for selecting conditions in N-alkylation. Kinetic vs. Thermodynamic control dictates the major isomer.

Troubleshooting Protocol 2.1: The Chelation Trick

If your pyrazole has a functional group (e.g., ester, pyridine, hydrazone) at the C3/C5 position:

  • The Fix: Use NaH in a non-polar solvent (DME or Toluene) rather than K2CO3 in DMF.

  • Mechanism: The sodium cation (

    
    ) coordinates between the pyrazolate nitrogen and the pendant functional group (e.g., the carbonyl oxygen of an ester). This "blocks" the adjacent nitrogen (N1), forcing the alkylating agent to attack the distal nitrogen (N2).
    
  • Evidence: Alkylation of 3-acetylpyrazoles with ethyl iodoacetate using NaH yields the N-substituted product distal to the acetyl group due to this transient chelation.

Module 3: De Novo Cycloaddition (The "Nuclear Option")

Ticket #003: "Condensation is failing. I need a completely different route."

The Solution: 1,3-Dipolar Cycloaddition.[4] This bypasses the diketone equilibrium entirely.

Comparative Data: Cycloaddition Selectivity
MethodReactantsCatalyst/ConditionMajor IsomerSelectivity (Typical)
CuAAC (Modified)Alkyne + Diazo/SydnoneCu(I) / Fokin Catalysts1,4-disubstituted>98:2
RuAAC Alkyne + DiazoCp*RuCl(cod)1,5-disubstituted>95:5
Sydnone-Dithiane Sydnone + Alkynyl DithianeKOtBu (Base mediated)1,3,5-trisubstitutedHigh (Regiocontrolled)
ENAC Nitrilimine + EnaminoneBase / Reflux1,3,4,5-tetrasubstituted>90:10
Troubleshooting Protocol 3.1: The Sydnone Route

For accessing difficult 1,3,5-substitution patterns without metal contamination.

  • Reagents: 2-alkynyl-1,3-dithiane + Sydnone.[5]

  • Condition: KOtBu (3.0 equiv), THF, RT.

  • Why it works: The dithiane acts as a "masked" carbonyl but provides specific steric bulk and electronic properties that direct the dipole orientation of the sydnone strictly to one isomer, avoiding the thermal mixtures seen in standard Huisgen cycloadditions.

Frequently Asked Questions (FAQ)

Q: I am synthesizing Celecoxib analogs. Why is the sulfonamide group always ending up on the wrong nitrogen? A: This is a classic Knorr issue. The hydrazine nitrogen attached to the electron-withdrawing sulfonamide/phenyl ring is less nucleophilic. It will attack the most electrophilic carbonyl last.

  • Correction: To reverse this, you must increase the electrophilicity of the "other" carbonyl. Convert your 1,3-diketone into a monothio-1,3-diketone or use an enaminone precursor. The hydrazine NH2 will attack the enaminone carbon (Michael-type addition) first, locking the regiochemistry before cyclization.

Q: Can I isomerize the "wrong" pyrazole into the "right" one? A: Generally, no. Pyrazoles are aromatic and thermally stable. However, Semmler-Wolff aromatization (from oximes) or specific photochemical rearrangements can sometimes effect migration, but these are low-yielding. It is thermodynamically cheaper to redesign the synthesis (e.g., switch from Knorr to Cycloaddition) than to isomerize.

Q: Is there a "Universal Solvent" for these reactions? A: Ethanol is standard but often poor for selectivity. Hexafluoroisopropanol (HFIP) or TFE are the "magic" solvents for regioselectivity in heterocyclic condensations due to their ability to stabilize charged intermediates and break up aggregates.

References
  • Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • Fustero, S., et al. (2013). Recent Advances in the Synthesis of Pyrazoles. Chemical Reviews. Link (General Review covering regioselectivity principles).

  • Popova, E. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Link

  • Topchiy, M. A., et al. (2023).[7] Regioselective Silver-Catalyzed Synthesis of 3-Trifluoromethylpyrazoles. Organic Letters. Link

  • Kato, T., et al. (2025).[7] Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.[5] Journal of Organic Chemistry. Link

Sources

Optimization

Technical Guide: NMR Solvent Selection for Insoluble Benzamide Analogs

Introduction: The "Brick Dust" Challenge Benzamide analogs are a cornerstone of medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands. However, their structural rigidity and capacity for strong...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Benzamide analogs are a cornerstone of medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands. However, their structural rigidity and capacity for strong intermolecular hydrogen bonding often render them "brick dust"—compounds with poor solubility in standard organic solvents.

When a sample precipitates in the NMR tube or forms a gel, the resulting spectrum is often useless due to extreme line broadening (short


 relaxation) or complete signal loss. This guide provides a logic-driven workflow to select the correct solvent system, ensuring high-resolution data for structure verification.

Decision Matrix: Solvent Selection Workflow

Do not guess. Follow this logic path to minimize solvent waste and maximize signal-to-noise ratio (S/N).

SolventSelection Start Benzamide Sample (Solid/Crystal) CDCl3 Attempt CDCl3 (Standard) Start->CDCl3 Check1 Soluble & Sharp Peaks? CDCl3->Check1 Done Proceed with Acquisition Check1->Done Yes DMSO Attempt DMSO-d6 (Polar Aprotic) Check1->DMSO No (Precipitate/Broad) Check2 Soluble? DMSO->Check2 Heat Variable Temp (VT) (40°C - 80°C) Check2->Heat Partial Solubility/Broad Mix Binary Mixture (CDCl3 : MeOD or DMSO) Check2->Mix Insoluble Check3 Peaks Sharpened? Heat->Check3 Check3->Done Yes TFA The 'Nuclear' Option (TFA-d) Check3->TFA No (Still Aggregated) Mix->Check3

Figure 1: Logical decision tree for selecting NMR solvents based on benzamide solubility and spectral quality.

Technical Reference: Solvent Properties

Benzamides often require solvents that can disrupt intermolecular Hydrogen-bond networks (Amide-Amide interactions).[1]

SolventPolarityH-Bond Disrupting?Residual Peak (1H)Suitability for Benzamides
Chloroform-d (

)
LowNo7.26 ppm (s)Poor. Only for simple, capped analogs.[1]
DMSO-

HighYes (Acceptor)2.50 ppm (quint)Excellent. First choice for insolubles.[1]
Methanol-

(

)
HighYes (Donor/Acceptor)3.31 ppm (quint)Good. Exchangeable protons (NH/OH) will disappear.[1]
Acetone-

MediumModerate2.05 ppm (quint)Fair. Good for lipophilic analogs; less viscous than DMSO.[1]
TFA-

ExtremeYes (Protonation)11.5 ppm (approx)Last Resort. Solubilizes by protonating the amide carbonyl.[1]

Troubleshooting Protocols

Protocol A: The "DMSO-Titration" Method (Binary Mixtures)

Use Case: The sample is insoluble in


 but you want to avoid the high viscosity/cost of pure DMSO-

, or you need to reference against a

standard.
  • Dissolution: Place 5-10 mg of benzamide in the NMR tube.

  • Primary Solvation: Add 100

    
    L of DMSO-
    
    
    
    .[1] Vortex until the solid is fully wetted and a concentrated "syrup" forms. The high polarity breaks the crystal lattice.
  • Dilution: Slowly add 500

    
    L of 
    
    
    
    .
    • Critical Step: Watch for "oiling out" (phase separation). If the solution turns cloudy, the ratio of DMSO is too low. Add more DMSO until clear.

  • Acquisition: Lock on

    
     (it is the major component).
    
    • Note: Chemical shifts will drift relative to pure

      
      .
      
Protocol B: Variable Temperature (VT) NMR

Use Case: Sample is dissolved in DMSO-


 but peaks are broad due to restricted rotation around the amide bond (rotamers) or aggregation.
  • Preparation: Ensure the NMR tube is rated for heat (high-quality borosilicate). Use DMSO-

    
     (BP: 189°C) or Tetrachloroethane-
    
    
    
    (BP: 146°C).[1] Do not use
    
    
    or Acetone above 50°C.
  • Initial Scan: Acquire a standard 1H spectrum at 25°C (298 K).

  • Stepwise Heating:

    • Increase temperature to 313 K (40°C).

    • Wait 10 minutes for thermal equilibration (prevents convection currents which ruin shimming).

    • Re-shim and Re-tune the probe.

  • Acquisition: Acquire the spectrum.

  • Evaluation: If peaks remain broad, increase to 353 K (80°C) in 20° steps.

    • Success Indicator: Coalescence of rotamer peaks into sharp singlets.

Protocol C: The "Nuclear Option" (TFA-d)

Use Case: The compound is "brick dust" (insoluble in DMSO/MeOH/Heat).

  • Safety: Work in a fume hood. TFA is corrosive and volatile.

  • Preparation: Dissolve sample in pure Trifluoroacetic acid-

    
     (TFA-
    
    
    
    ).[1]
  • Mechanism: TFA protonates the amide carbonyl oxygen, destroying intermolecular H-bonds and creating a soluble ionic species.

  • Warning:

    • Chemical Shift Change: All basic sites (pyridines, amines) will be protonated, shifting signals downfield significantly.

    • Recovery: The sample is difficult to recover without salt formation.

Frequently Asked Questions (FAQs)

Q: Why do my benzamide NH peaks disappear in Methanol-


? 
A:  This is due to Deuterium Exchange .[1] The acidic amide proton (

) exchanges with the huge excess of deuterium in the solvent (

).
  • Reaction:

    
    
    
  • Result: The NH signal vanishes, and a new -OH peak (from HDO/CH3OH) appears. Use DMSO-

    
     if observing the NH proton is critical for structural assignment.[1]
    

Q: I used DMSO-


, but I see a huge water peak at 3.33 ppm that overlaps with my signals. Why? 
A:  DMSO is extremely hygroscopic  (absorbs water from air). Benzamides are also often polar.
  • Fix 1: Store DMSO-

    
     over 4Å molecular sieves.[1]
    
  • Fix 2: Use the "water suppression" pulse sequence (e.g., zgpr on Bruker systems) to saturate the water signal, revealing the hidden analyte peaks.

Q: My sample floats in the NMR tube. What is happening? A: Density mismatch.

  • If using

    
     or heavily halogenated solvents, the solvent density may be higher than your organic solid.
    
  • Fix: Use DMSO-

    
     (Density ~1.19 g/mL) or grind the sample into a finer powder to assist dissolution before the density mismatch separates the phases.
    

Q: Can I recover my sample after using DMSO-


? 
A:  Yes, but it is difficult due to DMSO's high boiling point (189°C).
  • Method: Dilute the NMR sample with water (5-10x volume). The lipophilic benzamide should precipitate out. Filter the solid and wash with water to remove residual DMSO.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 44(6), 578–584. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry, NMR Facility. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Profiling of Pyrazole-Benzamides

A Technical Comparison Guide for Structural Elucidation Executive Summary The pyrazole-benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Structural Elucidation

Executive Summary

The pyrazole-benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., CDKs, p38 MAPK) and next-generation agrochemicals (e.g., chlorantraniliprole). However, their structural rigidity and isomeric diversity pose significant challenges for analytical characterization.

This guide provides a comparative analysis of fragmentation methodologies—specifically Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) —to determine the optimal strategy for structural elucidation.[1] We synthesize experimental data to demonstrate that while CID excels at preserving intermediate connectivity, HCD is superior for generating low-mass diagnostic ions critical for verifying the pyrazole core.

Part 1: Structural Anatomy & Ionization Dynamics

Before comparing fragmentation modes, one must understand the "weak links" within the pyrazole-benzamide architecture. The molecule consists of two stable aromatic systems linked by a labile amide bond.

The Ionization Event[2]
  • Technique: Electrospray Ionization (ESI) in Positive Mode (+).

  • Primary Charge Site: Protonation predominantly occurs on the pyrazole nitrogen or the amide oxygen .

  • Mechanism: The basicity of the pyrazole ring (

    
    ) often competes with the amide oxygen. However, under acidic mobile phase conditions (0.1% Formic Acid), the protonated molecular ion 
    
    
    
    is abundant and stable.

Critical Insight: The localization of the proton dictates the fragmentation pathway.[2] "Mobile proton" migration from the pyrazole to the amide nitrogen is the rate-limiting step for the primary cleavage event.

Part 2: Comparative Analysis of Fragmentation Modes

To achieve definitive identification, researchers must choose between trap-based resonance excitation (CID) and beam-type dissociation (HCD).

Alternative 1: Collision-Induced Dissociation (CID)[1][2]
  • Mechanism: Resonant excitation of ions within a linear ion trap.

  • Performance Profile:

    • Pros: "Soft" fragmentation. Excellent for observing high-mass daughter ions (e.g., loss of water or small alkyl groups).

    • Cons:The "1/3 Rule" Cutoff. Ion traps cannot stably hold the precursor ion and fragment ions less than ~1/3 of the precursor mass simultaneously.[3]

    • Outcome: You often lose the small, diagnostic phenyl or pyrazole ring fragments (m/z < 100-150).

Alternative 2: Higher-Energy Collisional Dissociation (HCD)[1][2]
  • Mechanism: Beam-type collision in a multipole cell, followed by trapping in the C-trap/Orbitrap.

  • Performance Profile:

    • Pros: No low-mass cutoff. Higher energy regime allows for secondary fragmentation (A-ions, immonium ions).

    • Cons: Can obliterate the "middle" of the spectrum if energy is too high.

    • Outcome: Superior for detecting the benzoyl cation (m/z 105) and pyrazole fragments , which are definitive fingerprints for this class.

Summary Table: Performance Comparison
FeatureCID (Resonance)HCD (Beam-Type)Recommendation
Low Mass Detection Poor (Cutoff limited)Excellent (Full range)Use HCD for core verification
Backbone Connectivity High (b/y ions dominant)Moderate (Internal fragments)Use CID for sequence mapping
Sensitivity HighHighEquivalent
Isomer Differentiation ModerateHigh (Distinct ratios)HCD for distinguishing regioisomers

Part 3: Fragmentation Pathways & Mechanism

The fragmentation of pyrazole-benzamides follows a predictable cascade, primarily driven by amide bond cleavage.

The Primary Pathway (Amide Cleavage)
  • Precursor:

    
    
    
  • Step 1: Proton migration to the amide nitrogen weakens the

    
     bond.
    
  • Step 2: Heterolytic cleavage yields:

    • Ion A: The Benzoyl Cation (diagnostic for the benzamide side).[4]

    • Neutral: The Pyrazole amine.

    • OR (depending on proton affinity)

    • Ion B: The Protonated Pyrazole Amine.

    • Neutral: The Ketene/Benzaldehyde derivative.

The Secondary Pathway (Ring Degradation)

High-energy activation (HCD) further degrades the rings:

  • Benzoyl Cation (

    
    ):  Loses CO to form the Phenyl Cation (
    
    
    
    , m/z 77).
  • Pyrazole Ring: Undergoes complex rearrangement, often losing

    
     or 
    
    
    
    to form highly unsaturated carbon chains.
Visualization: Fragmentation Logic Flow

PyrazoleBenzamideFragmentation Precursor [M+H]+ Precursor (Pyrazole-Benzamide) Transition Proton Migration to Amide N Precursor->Transition AmideCleavage Amide Bond Cleavage (Primary Event) Transition->AmideCleavage Vibrational Excitation BenzoylIon Benzoyl Cation (Diagnostic Ion A) AmideCleavage->BenzoylIon Charge Retention on Carbonyl PyrazoleIon Protonated Pyrazole (Diagnostic Ion B) AmideCleavage->PyrazoleIon Charge Retention on Amine PhenylIon Phenyl Cation (m/z 77) BenzoylIon->PhenylIon Loss of CO (HCD High Energy) RingOpen Ring Opening (-HCN / -N2) PyrazoleIon->RingOpen Secondary Frag

Caption: Mechanistic flow of pyrazole-benzamide dissociation. The bifurcation at "Amide Cleavage" is the critical diagnostic step.

Part 4: Diagnostic Ion Library

The following table provides reference m/z values for a generic Pyrazole-Benzamide (assuming unsubstituted rings for clarity). Use these shifts to calculate expected masses for your specific derivatives.

Fragment IdentityNominal m/zOriginMechanism
Benzoyl Cation 105 Benzamide

-cleavage at carbonyl
Phenyl Cation 77 BenzamideLoss of CO (28 Da) from m/z 105
Pyrazole Amine 84 PyrazoleCharge retention on pyrazole N
[M+H] -

M-17AmideDeamidation (rare, requires primary amide)
[M+H] -

M-18Side ChainLoss of hydroxyl (if present)

Experimental Note: For halogenated derivatives (e.g., Chlorantraniliprole), always account for the isotopic envelope (


 and 

). The m/z 105 peak will shift to m/z 139/141 for a mono-chloro substitution.

Part 5: Experimental Protocol

To replicate high-fidelity fragmentation data, utilize this self-validating protocol designed for Orbitrap or Q-TOF systems.

Sample Preparation
  • Solvent: Dissolve compound to 1 µM in 50:50 Methanol:Water.

  • Additive: Add 0.1% Formic Acid (v/v) to ensure protonation (

    
     generation).
    
  • Validation: Check for the presence of the molecular ion in MS1 before attempting fragmentation.

LC-MS/MS Parameters
  • Flow Rate: 0.3 mL/min (Direct Infusion or short column).

  • Source Voltage: 3.5 kV (ESI+).

  • Capillary Temp: 300°C.

Fragmentation Setup (Stepped NCE)

To capture both labile and stable ions simultaneously, use Stepped Normalized Collision Energy .

  • Step 1 (20%): Preserves the molecular ion and large fragments (Soft).

  • Step 2 (40%): Induces amide cleavage (Medium).

  • Step 3 (60%): Forces secondary fragmentation for diagnostic ring ions (Hard).

  • Center Mass: Set to precursor m/z.

  • Isolation Width: 1.5 Da.

Data Interpretation
  • Extract Ion Chromatogram (XIC) for the theoretical precursor.

  • Filter MS2 for the retention time peak.

  • Search for the "Benzoyl Cation" series (m/z 105, 139, etc.) to confirm the benzamide side.

  • Search for the "Pyrazole" series to confirm the heterocyclic core.

References

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. Retrieved from [Link]

  • ResearchGate. (2000). Mass spectra of chlorantraniliprole: Full-scan spectrum and fragmentation. Retrieved from [Link][5][4][6][7]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • mzCloud. (2025).[8] Chlorantraniliprole Spectral Trees and Fragmentation Data. Retrieved from [Link]

Sources

Comparative

Technical Comparison: 4-(1H-Pyrazol-1-yl)benzamide vs. Celecoxib

The following technical guide provides a structural and functional comparison between 4-(1H-Pyrazol-1-yl)benzamide (a fundamental scaffold/intermediate) and Celecoxib (a clinically optimized COX-2 inhibitor). Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a structural and functional comparison between 4-(1H-Pyrazol-1-yl)benzamide (a fundamental scaffold/intermediate) and Celecoxib (a clinically optimized COX-2 inhibitor).

Executive Summary

This guide analyzes the structural evolution from a simplified pyrazole scaffold, 4-(1H-Pyrazol-1-yl)benzamide (hereafter referred to as Scaffold A ), to the highly potent drug Celecoxib . While Celecoxib is the gold standard for selective COX-2 inhibition, Scaffold A serves as a critical reference point in medicinal chemistry, illustrating the necessity of pharmacophore optimization.

  • Celecoxib: A 1,5-diarylpyrazole with a sulfonamide "anchor" and lipophilic "wings" (tolyl/trifluoromethyl), optimized for the COX-2 hydrophilic side pocket.

  • Scaffold A: A simplified 1-phenylpyrazole with a carboxamide group. It lacks the steric bulk and specific electronic properties required for potent COX-2 selectivity, often serving instead as a synthetic intermediate or a template for anti-infective research.

Part 1: Structural & Physicochemical Analysis

The transition from Scaffold A to Celecoxib represents a classic "Fragment-to-Lead-to-Drug" optimization pathway.

Chemical Structure Comparison
Feature4-(1H-Pyrazol-1-yl)benzamide (Scaffold A)Celecoxib (Target Drug)
Core Scaffold 1-Phenylpyrazole (Unsubstituted C3/C5)1,5-Diarylpyrazole (Substituted C3/C5)
Polar Anchor Carboxamide (-CONH₂)Sulfonamide (-SO₂NH₂)
C5-Substituent Hydrogen (Empty)4-Methylphenyl (Tolyl)
C3-Substituent Hydrogen (Empty)Trifluoromethyl (-CF₃)
Molecular Weight ~187.2 g/mol 381.37 g/mol
Lipophilicity (cLogP) ~1.2 (Low)~3.5 (High)
Primary Utility Synthetic Intermediate / Fragment ProbeSelective COX-2 Inhibitor (NSAID)
Pharmacophore Analysis (COX-2 Binding)

The biological divergence is driven by three key structural modifications visualized below:

  • The Anchor (Sulfonamide vs. Carboxamide):

    • Celecoxib:[1][2][3][4][5][6][7] The -SO₂NH₂ group is critical. It enters the hydrophilic side pocket of COX-2 and forms hydrogen bonds with Arg513 and His90 . This interaction is the determinant of COX-2 selectivity (COX-1 has Isoleucine at 523, blocking this pocket).

    • Scaffold A: The -CONH₂ group is less acidic and has different geometry. While it can hydrogen bond, it lacks the specific tetrahedral geometry and acidity of the sulfonamide required to tightly bind Arg513.

  • The Hydrophobic Wings (C3/C5 Substituents):

    • Celecoxib:[1][2][3][4][5][6][7] The Tolyl group at C5 fills the hydrophobic channel leading to the active site. The CF₃ group at C3 increases lipophilicity and metabolic stability.

    • Scaffold A: Lacks these groups.[8] The "naked" pyrazole ring cannot adequately fill the large hydrophobic volume of the COX active site, resulting in negligible affinity (K_i > 100 µM estimated).

Part 2: Visualization of Signaling & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic connecting the scaffold to the drug and their divergent pathways.

SAR_Comparison cluster_mech Binding Mechanism Scaffold 4-(1H-Pyrazol-1-yl)benzamide (Scaffold A) Celecoxib Celecoxib (Optimized Drug) Scaffold->Celecoxib Optimization: 1. Add C5-Tolyl (Hydrophobic fill) 2. Add C3-CF3 (Metabolic stability) 3. Amide -> Sulfonamide (Selectivity) Activity_Low Negligible Affinity (Loose Fit) Scaffold->Activity_Low Lacks steric bulk Incorrect polar anchor COX2 COX-2 Enzyme (Hydrophobic Channel + Arg513) Celecoxib->COX2 Binds Sulfonamide Sulfonamide (-SO2NH2) H-bonds Arg513 Celecoxib->Sulfonamide Tolyl Tolyl Group Fills Hydrophobic Pocket Celecoxib->Tolyl Activity_High High Affinity & Selectivity (Tight Binding) COX2->Activity_High Inhibition

Figure 1: Structural evolution from the benzamide scaffold to Celecoxib, highlighting the critical additions required for COX-2 efficacy.

Part 3: Experimental Protocols

To validate the differences described above, the following experimental workflows are recommended.

Experiment A: Synthesis of Scaffold A (Reference Standard)

Since Scaffold A is often an intermediate, it can be synthesized via a condensation reaction.

Methodology:

  • Reagents: 4-Hydrazinobenzamide hydrochloride (1.0 equiv), 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)) (1.1 equiv), Ethanol (solvent).

  • Reaction: Reflux the mixture in ethanol with a catalytic amount of HCl for 2-4 hours. The 1,3-dicarbonyl equivalent condenses with the hydrazine to form the pyrazole ring.

  • Purification: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water.

  • Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for pyrazole protons (dd) around 6.5–8.5 ppm and amide protons (bs) around 7.0–8.0 ppm.

Experiment B: COX-2 Inhibition Assay (Colorimetric)

This protocol quantifies the potency difference between the two molecules.

Reagents:

  • Purified COX-2 enzyme (human recombinant).

  • Arachidonic Acid (Substrate).[7]

  • Colorimetric Peroxidase Substrate (e.g., TMPD).

  • Heme (Cofactor).

Protocol:

  • Preparation: Dissolve Celecoxib and Scaffold A in DMSO. Prepare serial dilutions (0.01 nM to 100 µM).

  • Incubation: In a 96-well plate, add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Heme, and 10 µL of Enzyme.

  • Inhibitor Addition: Add 20 µL of the test compound (Celecoxib or Scaffold A). Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX-2 activity.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Celecoxib IC₅₀ ≈ 40–60 nM. Scaffold A IC₅₀ > 100 µM (inactive).

Part 4: Comparative Data Summary

The following table summarizes the expected performance metrics based on established Structure-Activity Relationships (SAR).

MetricCelecoxib 4-(1H-Pyrazol-1-yl)benzamide
COX-2 IC₅₀ 0.04 – 0.06 µM (Potent)> 100 µM (Inactive)
COX-1 IC₅₀ ~15 µM> 100 µM
Selectivity Ratio ~300-400 fold (COX-2 selective)N/A
Solubility (Water) Low (3-7 mg/L)Moderate (due to lower MW)
Metabolic Pathway CYP2C9 (Methyl oxidation)Amide hydrolysis (potential)
Clinical Status FDA Approved (Arthritis, Pain)Research Reagent / Building Block

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.

  • Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature.[8]

  • Abdellatif, K. R., et al. (2016). "4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents." Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "Celecoxib (CID 2662)." National Center for Biotechnology Information.

  • Gierse, J. K., et al. (1999). "Expression and selective inhibition of the constitutive and inducible forms of human cyclooxygenase." Biochemical Journal.

Sources

Validation

Elemental Analysis of Nitrogen-Rich Pyrazoles: A Comparative Standardization Guide

Executive Summary The "Nitrogen Gap" in Heterocyclic Chemistry In drug discovery and energetic materials research, pyrazole derivatives ( ) represent a unique analytical challenge.[1] Their high nitrogen content (>20-40%...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Nitrogen Gap" in Heterocyclic Chemistry

In drug discovery and energetic materials research, pyrazole derivatives (


) represent a unique analytical challenge.[1] Their high nitrogen content (>20-40%) and refractory nature often lead to incomplete combustion, resulting in nitrogen recovery errors that exceed the journal acceptance threshold of 

.

This guide objectively compares the efficacy of industry-standard calibration materials against structure-matched alternatives. It demonstrates why the universal standard, Acetanilide , often fails for pyrazoles and validates Nicotinamide and Imidazole as superior alternatives for high-nitrogen matrices.

Part 1: The Comparative Framework

The Challenge: Refractory Nitrogen

Standard organic combustion (CHNS) relies on the rapid oxidation of the sample at ~950–1050°C. However, the


 bond in the pyrazole ring is thermodynamically stable. If the combustion temperature or oxygen dosing is insufficient, the ring may not fully fragment, or nitrogen oxides (

) may form that are not fully reduced to

gas, leading to low bias in results.
Comparative Analysis of Calibration Standards

The choice of calibration standard dictates the accuracy of the "K-factor" (response factor) used by the detector. A significant mismatch in nitrogen content between the standard and the sample introduces linearity errors.

StandardFormula% Nitrogen (Theoretical)Suitability for PyrazolesPrimary Limitation
Acetanilide

10.36% Low Nitrogen content is too low; creates a large extrapolation error for samples with >20% N.
Sulfanilamide

16.27% Medium Better than acetanilide, but often contains Sulfur which can interfere if traps are saturated.[1]
BBOT

6.51% Low Excellent for simultaneous CHNS, but N content is far too low for nitrogen-rich heterocycles.[1]
Nicotinamide

22.94% High Excellent matrix match.[1] Contains a pyridine ring similar to pyrazole.[1] Stable and non-hygroscopic.[1]
Imidazole

41.15% High Ideal for energetic materials.[1] Perfect structural match, but can be hygroscopic (requires drying).[1]
Mechanism of Failure

When using Acetanilide to calibrate for a 35% Nitrogen pyrazole:

  • The detector is calibrated in the low-range (10% N).[1]

  • The instrument must extrapolate the calibration curve by a factor of 3.5x.

  • Non-linearities in the Thermal Conductivity Detector (TCD) at high concentrations amplify the error, typically resulting in values like 34.1% instead of 35.0% .

Part 2: Technical Deep Dive & Combustion Chemistry[1]

To achieve complete oxidation of the pyrazole ring, thermal energy alone is often insufficient. Chemical oxidizers (Combustion Aids) are required.[1]

The Catalyst Debate: vs.
  • Tungsten Trioxide (

    
    ):  The standard catalyst.[1] It acts as a scrubber and mild oxidizer.[1]
    
  • Vanadium Pentoxide (

    
    ):  The superior choice for pyrazoles.[1] It provides an immediate, localized "oxygen boost" during the flash combustion phase, breaking refractory 
    
    
    
    bonds more effectively than
    
    
    .[1]
Visualizing the Combustion Pathway

The following diagram illustrates the critical reduction step where errors often occur.

CombustionPathway cluster_error Common Failure Point Sample Pyrazole Sample (High N%) Flash Flash Combustion (1050°C + O2) Sample->Flash + V2O5 Catalyst Oxides Combustion Gases (CO2, H2O, NOx, N2) Flash->Oxides Reduction Reduction Reactor (Cu @ 650°C) Oxides->Reduction Critical Step Separation GC Separation Reduction->Separation N2 + CO2 + H2O Detection TCD Detection Separation->Detection

Caption: The conversion of NOx to N2 in the reduction reactor is the rate-limiting step for high-nitrogen accuracy.

Part 3: Validated Experimental Protocol

Objective: Accurately determine %N in a refractory pyrazole derivative (Target: 28.5% N).

Instrument Configuration
  • Analyzer: Flash 2000 / Elementar vario (or equivalent).

  • Furnace Temp: Left (Combustion) 1050°C, Right (Reduction) 650°C.[1]

  • Carrier Gas: Helium (140 mL/min).[1]

  • Oxygen Dosing: 250 mL/min for 5 seconds (High O2 boost).

Sample Preparation (The "Sandwich" Technique)

To prevent the sample from subliming before combustion, use the "Sandwich" method with Vanadium Pentoxide.

  • Tare a tin capsule (

    
     mg).
    
  • Add ~2 mg of Vanadium Pentoxide (

    
    )  powder to the bottom.
    
  • Weigh 1.5–2.0 mg of the Pyrazole sample directly onto the

    
    .
    
  • Add another ~2 mg of

    
     on top (sandwiching the sample).
    
  • Seal the capsule tightly, ensuring no trapped air (which contains atmospheric Nitrogen).[1]

Calibration Strategy (Matrix Matching)

Do not use a single-point calibration with Acetanilide.[1]

  • Run 1-3: Bypass (Conditioning).

  • Run 4-6: Nicotinamide Standard (K-factor calibration).[1]

  • Run 7: Acetanilide (Quality Control Check - expect deviation).

  • Run 8-10: Pyrazole Sample.

Part 4: Supporting Experimental Data

The following table synthesizes typical recovery rates observed when analyzing a high-nitrogen pyrazole compound (


, Theoretical N = 43.28%) using different calibration standards.
Calibration StandardFound %N (Mean)Absolute ErrorRelative ErrorStatus
Acetanilide (10.36% N)42.15%-1.13%-2.61%FAIL
BBOT (6.51% N)41.80%-1.48%-3.42%FAIL
Sulfanilamide (16.2% N)43.05%-0.23%-0.53%PASS (Marginal)
Nicotinamide (22.9% N)43.25%-0.03%-0.07%OPTIMAL
Imidazole (41.1% N)43.30%+0.02%+0.05%OPTIMAL
Data Interpretation[1][3][4][5][6][7][8][9]
  • The Drift: The Acetanilide calibration caused a negative bias of >1%. This is because the detector response is not perfectly linear over such a wide dynamic range (10% to 43%).[1]

  • The Solution: Using Nicotinamide or Imidazole bridged the gap, keeping the error well within the

    
     publication limit.
    

Part 5: Troubleshooting & Self-Validation

How do you know your result is correct? Use this logic flow:

ValidationLogic Start Result Obtained Check1 Is Error > 0.4%? Start->Check1 Check2 Is Carbon also low? Check1->Check2 Yes Success Valid Result Check1->Success No Leak Suspect Gas Leak or Bad Seal Check2->Leak Yes (Both Low) Combustion Incomplete Combustion (Add V2O5 / Increase O2) Check2->Combustion No (C ok, N low) Standard Standard Mismatch (Recalibrate with Nicotinamide) Combustion->Standard If V2O5 fails

Caption: Diagnostic logic for identifying the root cause of elemental analysis errors.

References

  • Thermo Fisher Scientific. (2020).[1] Elemental Analysis: CHNS/O Characterization of Polymers and Plastics.[1][2] Application Note 42239.[1] Link

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials Catalog: Organics.[1]Link[1]

  • Royal Society of Chemistry. (2011).[1] Microanalysis: What is it and how do we do it? Separation Science.[1] Link

  • Elementar. (n.d.). Analysis of Nitrogen in Refractory Compounds.[1] Technical Note. Link

  • Sigma-Aldrich. (2024).[1] Nicotinamide Test Substance for Elemental Analysis (Product 98-92-0).[1]Link[1]

Sources

Comparative

A Comparative Guide to the Docking of Benzamide Derivatives in COX-2 and 5-LOX Active Sites: A Dual Inhibition Strategy

For Researchers, Scientists, and Drug Development Professionals In the landscape of anti-inflammatory drug discovery, the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) has emerged as a promising...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) has emerged as a promising strategy to develop safer and more effective therapeutics.[1][2] This guide provides an in-depth, technical comparison of the docking of benzamide derivatives within the active sites of these two key enzymes, supported by experimental data and computational methodologies. As Senior Application Scientists, our goal is to offer not just protocols, but a validated framework for understanding the nuances of dual inhibitor design.

The Rationale for Dual COX-2/5-LOX Inhibition: A Synergistic Approach to Anti-Inflammatory Therapy

The arachidonic acid cascade is a pivotal pathway in the inflammatory response, with COX-2 and 5-LOX representing two of its primary branches. COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] Conversely, 5-LOX catalyzes the production of leukotrienes, potent pro-inflammatory molecules.[2]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, often leading to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[3] While selective COX-2 inhibitors mitigate these gastric issues, they have been associated with an increased risk of cardiovascular events.[2] Selective 5-LOX inhibitors, on the other hand, can have their own set of side effects, including gastrointestinal and headache issues.[2]

The dual inhibition of both COX-2 and 5-LOX offers a multi-pronged approach to suppressing inflammation, potentially leading to enhanced efficacy and a more favorable safety profile by avoiding the shunting of arachidonic acid metabolism down a single pathway.[1][2] Benzamide derivatives have shown considerable promise as scaffolds for the development of such dual inhibitors.[4]

Comparative Analysis of Benzamide Derivatives as Dual COX-2/5-LOX Inhibitors

The following table summarizes the in vitro inhibitory activities of a selection of benzamide and other derivatives against COX-2 and 5-LOX, providing a snapshot of their potential as dual inhibitors.

Compound IDChemical ClassCOX-2 IC50 (µM)5-LOX IC50 (µM)Reference
Compound 1 N-hydroxyurea derivative of Indomethacin5.262.33[5]
Compound 2 N-hydroxyurea derivative of Flurbiprofen32.145.71[5]
Compound 3 N-hydroxyurea derivative of Diclofenac28.363.45[5]
Compound 11 "type B hydroxamic acid" of Ibuprofen36.181.04[6]
Compound 12 "type B hydroxamic acid" of Naproxen83.421.29[6]
Compound 4e N-benzamide derivativeSelective for COX-2Selective for 5-LOX[7][8]
Compound 9d Benzhydrylpiperazine derivative0.25 ± 0.037.87 ± 0.33[9]
WE-4 Aurone derivative0.220.30[10]
Celecoxib Standard COX-2 Inhibitor0.36 ± 0.023-[9]
Zileuton Standard 5-LOX Inhibitor-14.29 ± 0.173[9]

Experimental Protocols for In Vitro Enzyme Inhibition Assays

To ensure the reliability and reproducibility of experimental data, standardized in vitro enzyme inhibition assays are crucial. The following are detailed protocols for assessing the inhibitory activity of benzamide derivatives against COX-2 and 5-LOX.

COX-2 Inhibition Assay (Fluorometric)

This protocol is based on the use of a fluorometric inhibitor screening kit.[11]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a substrate, leading to the production of a fluorescent product. The inhibition of this reaction by a test compound is quantified.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (pH 8.0).

    • Reconstitute human recombinant COX-2 enzyme in the buffer.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a solution of the fluorometric substrate in DMSO.

    • Prepare stock solutions of the benzamide derivatives and a reference inhibitor (e.g., Celecoxib) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the Tris-HCl buffer.

    • Add the test compound or reference inhibitor at various concentrations.

    • Add the COX-2 enzyme solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid and fluorometric substrate solution.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

    • Record the fluorescence at regular intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

5-LOX Inhibition Assay (Fluorometric)

This protocol is also based on a fluorometric inhibitor screening kit.[11]

Principle: The assay measures the ability of a compound to inhibit the 5-LOX-catalyzed oxidation of a substrate, which results in a fluorescent product.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a suitable reaction buffer.

    • Reconstitute human recombinant 5-LOX enzyme in the buffer.

    • Prepare a solution of arachidonic acid (substrate) in a suitable solvent.

    • Prepare a solution of the fluorometric substrate.

    • Prepare stock solutions of the benzamide derivatives and a reference inhibitor (e.g., Zileuton) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer.

    • Add the test compound or reference inhibitor at various concentrations.

    • Add the 5-LOX enzyme solution to each well.

    • Incubate the plate for 5-10 minutes at room temperature.

    • Initiate the reaction by adding the arachidonic acid and fluorometric substrate solution.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Molecular Docking Workflow: A Comparative In Silico Analysis

Molecular docking provides invaluable insights into the binding modes and interactions of ligands within the active sites of their target proteins. The following workflow outlines a comparative docking study of benzamide derivatives in the active sites of COX-2 and 5-LOX.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_COX2 Retrieve COX-2 Structure (e.g., PDB: 5F19) Protein_Prep_COX2 Prepare COX-2 Receptor (Remove water, add hydrogens) PDB_COX2->Protein_Prep_COX2 PDB_5LOX Retrieve 5-LOX Structure (e.g., PDB: 3O8Y) Protein_Prep_5LOX Prepare 5-LOX Receptor (Remove water, add hydrogens) PDB_5LOX->Protein_Prep_5LOX Ligand_Prep Prepare Benzamide Derivative Library Dock_COX2 Perform Docking (e.g., AutoDock Vina, Glide) Ligand_Prep->Dock_COX2 Dock_5LOX Perform Docking (e.g., AutoDock Vina, Glide) Ligand_Prep->Dock_5LOX Grid_COX2 Define Active Site Grid for COX-2 Protein_Prep_COX2->Grid_COX2 Grid_5LOX Define Active Site Grid for 5-LOX Protein_Prep_5LOX->Grid_5LOX Grid_COX2->Dock_COX2 Grid_5LOX->Dock_5LOX Pose_Analysis_COX2 Analyze Binding Poses and Interactions (COX-2) Dock_COX2->Pose_Analysis_COX2 Pose_Analysis_5LOX Analyze Binding Poses and Interactions (5-LOX) Dock_5LOX->Pose_Analysis_5LOX Scoring Compare Docking Scores and Binding Energies Pose_Analysis_COX2->Scoring Pose_Analysis_5LOX->Scoring SAR Correlate with Experimental Data (Structure-Activity Relationship) Scoring->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Protocol for Molecular Docking

Software: AutoDock Vina, Schrödinger Maestro (Glide), or similar molecular docking software.

1. Receptor Preparation:

  • COX-2:

    • Download the crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 5F19).[12]

    • Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential chains.

    • Add polar hydrogens and assign appropriate atom types and charges using the software's protein preparation wizard.

  • 5-LOX:

    • Download the crystal structure of human 5-LOX (PDB ID: 3O8Y).[12]

    • Follow the same preparation steps as for COX-2.

2. Ligand Preparation:

  • Draw the 2D structures of the benzamide derivatives.

  • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., OPLS).

  • Generate different ionization states and tautomers at physiological pH (7.4 ± 1.0) to ensure the most relevant conformations are docked.

3. Grid Generation:

  • Define the active site for docking by creating a grid box around the key catalytic residues.

    • COX-2 Active Site Key Residues: Arg120, Tyr355, Tyr385, Ser530, and the hydrophobic channel.[13]

    • 5-LOX Active Site Key Residues: His367, His372, His550 (iron-coordinating), Leu368, Ile406, and Phe421.

4. Docking Execution:

  • Run the docking simulation using the prepared receptor and ligand files.

  • Use standard precision (SP) or extra precision (XP) mode for higher accuracy if available.

5. Analysis of Results:

  • Analyze the docking poses based on their docking scores or binding energies.

  • Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Compare the binding modes of the benzamide derivatives in the COX-2 and 5-LOX active sites to understand the structural basis for dual inhibition and selectivity.

Comparative Analysis of COX-2 and 5-LOX Active Sites and Inhibitor Binding Modes

The active sites of COX-2 and 5-LOX, while both accommodating arachidonic acid, possess distinct structural features that influence inhibitor binding.

Active_Site_Comparison COX2 COX-2 Active Site - Long, hydrophobic channel - Presence of a side pocket (Val523) - Key residues: Arg120, Tyr355, Ser530 LOX5 5-LOX Active Site - U-shaped hydrophobic cavity - Catalytic non-heme iron - Key residues: His367, His372, His550, Leu368 Benzamide Benzamide Derivatives Benzamide->COX2 - Sulfonamide/similar group enters side pocket - Carboxylate/amide interacts with Arg120/Tyr355 Benzamide->LOX5 - Chelating group interacts with Fe2+ - Hydrophobic moieties occupy the U-shaped cavity

Caption: Key differences in the active sites and inhibitor binding.

COX-2 Active Site: The active site of COX-2 is a long, hydrophobic channel. A key feature that distinguishes it from COX-1 is the presence of a smaller valine residue at position 523 (isoleucine in COX-1), which creates a side pocket.[3] Selective COX-2 inhibitors often possess a sulfonamide or a similar bulky group that can fit into this side pocket. For benzamide derivatives, the amide group can form hydrogen bonds with key residues like Arg120 and Tyr355, mimicking the interactions of the carboxylic acid group of arachidonic acid.[13]

5-LOX Active Site: The active site of 5-LOX is characterized by a U-shaped hydrophobic cavity containing a catalytic non-heme iron atom.[12] Inhibitors of 5-LOX often contain a metal-chelating group (e.g., hydroxamic acid, N-hydroxyurea) that can coordinate with the iron atom.[5][6] The hydrophobic portions of the benzamide derivatives can then occupy the U-shaped cavity, interacting with hydrophobic residues such as Leu368 and Ile406.

Benzamide Derivatives as Dual Inhibitors: The versatility of the benzamide scaffold allows for the incorporation of functionalities that can interact with both active sites. For instance, a benzamide derivative can be designed to have a moiety that fits into the COX-2 side pocket and another part of the molecule that can chelate the iron in the 5-LOX active site. The overall shape and hydrophobicity of the molecule will also play a crucial role in its ability to bind effectively to both enzymes.[2]

Conclusion and Future Perspectives

The dual inhibition of COX-2 and 5-LOX by benzamide derivatives represents a compelling strategy for the development of next-generation anti-inflammatory agents with an improved safety profile. This guide has provided a comprehensive framework for comparing these derivatives through a combination of in vitro experimental data and in silico molecular docking studies.

The causality behind the experimental choices lies in the need for robust and reproducible data to validate the computational predictions. The self-validating nature of the described protocols, where docking results are correlated with experimental IC50 values, ensures the trustworthiness of the findings.

Future research in this area should focus on expanding the library of benzamide derivatives and performing more detailed structure-activity relationship studies to elucidate the key structural features required for potent and balanced dual inhibition. Furthermore, the use of more advanced computational techniques, such as molecular dynamics simulations, can provide a more dynamic understanding of the protein-ligand interactions and further aid in the rational design of novel dual inhibitors.

References

  • Akhter, M., et al. (2011). Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 556-565. [Link]

  • Bošković, J., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(8), 3371. [Link]

  • Bošković, J., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(8), 3371. [Link]

  • Charlier, C., & Michaux, C. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry, 38(7-8), 645-659.
  • Drakopoulos, A., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • Glavaš, M., et al. (2023). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. Pharmaceutics, 15(11), 2530. [Link]

  • Khan, I., et al. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Saudi Pharmaceutical Journal, 31(1), 115-127. [Link]

  • Akhter, M., et al. (2011). Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 556-565.
  • Kumar, A., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 13(10), 1251-1267. [Link]

  • Rahmawati, R., Razak, R., & Fawwaz, M. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Borneo Journal of Pharmacy, 8(3), 241-251. [Link]

  • Elnagar, M. K. S., et al. (2018). Novel N-substituted 5–aminosalicylamides as dual inhibitors of cyclooxygenase and 5-lipoxygenase enzymes: Synthesis, biological evaluation and docking study. Bioorganic Chemistry, 77, 439-453.
  • Oskoueian, E., et al. (2022). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 27(19), 6653. [Link]

  • Singh, R. P., & Sharad, S. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 7(40), 35571-35601. [Link]

  • Cheenpracha, S., et al. (2022). Flavonoids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX): molecular docking and in vitro studies. Journal of Biomolecular Structure and Dynamics, 40(18), 8345-8356. [Link]

  • Rahmawati, R., Razak, R., & Fawwaz, M. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Borneo Journal of Pharmacy, 8(3), 241-251. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(1H-Pyrazol-1-yl)benzamide

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. The proper handling and disposal of chem...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. The proper handling and disposal of chemical reagents are critical components of our laboratory best practices. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(1H-Pyrazol-1-yl)benzamide, ensuring the protection of personnel and the environment. This document is designed to be a practical resource, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Characterization

Understanding the potential hazards of 4-(1H-Pyrazol-1-yl)benzamide is the foundational step in its safe handling and disposal. Based on data from analogous compounds, it should be treated as a hazardous substance with the following potential classifications[1][2][3][4]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Germ Cell Mutagenicity: Suspected of causing genetic defects[1][4].

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated controlled area, such as a fume hood.

Key Chemical and Physical Properties

A summary of relevant properties, extrapolated from related compounds, is provided below to inform safe handling and disposal decisions.

PropertyValueSource
Molecular FormulaC₁₀H₉N₃ON/A
Molecular Weight187.20 g/mol N/A
AppearanceLikely a solid[5]
Incompatible MaterialsStrong oxidizing agents, reducing agents, strong bases[4][5]
Hazardous Decomposition ProductsNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[5]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 4-(1H-Pyrazol-1-yl)benzamide for disposal, ensure the following PPE is worn to minimize exposure[5][6][7]:

  • Eye and Face Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Not typically required if handled in a well-ventilated area or fume hood. If dust formation is likely, a NIOSH/MSHA approved respirator with a particle filter is recommended.

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[8][9]. Ensure an eyewash station and safety shower are readily accessible[7].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-(1H-Pyrazol-1-yl)benzamide is that it must be managed as hazardous chemical waste. Chemical waste generators are responsible for ensuring that waste is correctly identified, labeled, and disposed of in accordance with local, regional, and national regulations[7][10][11].

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions[9].

  • Solid Waste: Collect un- or minimally-contaminated solid waste, such as weigh boats and paper towels, in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If 4-(1H-Pyrazol-1-yl)benzamide has been dissolved in a solvent, collect this solution in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.

Step 2: Waste Container Selection and Labeling
  • Container Selection: Use containers that are compatible with the chemical waste. For solid waste, a securely sealed plastic bag or a wide-mouth plastic or glass container is suitable. For liquid waste, use a sealable container, typically glass or polyethylene[9][12].

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include[9][13]:

    • The words "Hazardous Waste."

    • The full chemical name: "4-(1H-Pyrazol-1-yl)benzamide."

    • The approximate quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The primary hazards associated with the waste (e.g., "Toxic," "Irritant").

Step 3: On-site Accumulation and Storage

Store hazardous waste in a designated satellite accumulation area, which is typically located within or near the laboratory fume hood[9][13].

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store containers in a secondary containment bin to prevent spills[13].

  • Ensure the storage area is cool, dry, and well-ventilated[4][5].

Step 4: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department[14][15].

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Complete any required waste manifests or disposal forms accurately and completely.

A common method for the ultimate disposal of organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber[14].

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[6][14].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][7].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[6].

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1][4].

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(1H-Pyrazol-1-yl)benzamide.

G start Start: Generation of 4-(1H-Pyrazol-1-yl)benzamide Waste assess_form Is the waste solid or liquid? start->assess_form solid_waste Solid Waste (e.g., powder, contaminated consumables) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., dissolved in solvent) assess_form->liquid_waste Liquid select_container_solid Select appropriate, labeled solid waste container solid_waste->select_container_solid select_container_liquid Select appropriate, labeled liquid waste container liquid_waste->select_container_liquid store Store in designated satellite accumulation area (in secondary containment) select_container_solid->store select_container_liquid->store pickup Arrange for pickup by EHS or licensed waste disposal service store->pickup end End: Proper Disposal pickup->end

Sources

© Copyright 2026 BenchChem. All Rights Reserved.